linoleoyl-CoA(4-)
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H62N7O17P3S-4 |
|---|---|
Molecular Weight |
1025.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
YECLLIMZHNYFCK-RRNJGNTNSA-J |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
cellular localization and function of linoleoyl-CoA
An In-depth Technical Guide on the Cellular Localization and Function of Linoleoyl-CoA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleoyl-coenzyme A (linoleoyl-CoA) is the activated form of the essential omega-6 fatty acid, linoleic acid. As a central metabolic intermediate, its precise subcellular localization is critical to its diverse functions, which span from energy production and lipid biosynthesis to the modulation of complex signaling pathways. This technical guide provides a comprehensive overview of the synthesis, compartmentalization, and multifaceted roles of linoleoyl-CoA. We delve into its functions within the endoplasmic reticulum, mitochondria, peroxisomes, and lipid droplets, summarizing key quantitative data and detailing the experimental protocols used to elucidate its behavior. This document aims to serve as a foundational resource for professionals investigating lipid metabolism and its therapeutic implications.
Synthesis and Cellular Pools of Linoleoyl-CoA
The journey of linoleoyl-CoA begins with dietary linoleic acid, which is transported into the cell. To become metabolically active, it must be esterified to coenzyme A. This activation is the first committed step in its metabolism, a reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1]
Reaction: Linoleic Acid + ATP + Coenzyme A → Linoleoyl-CoA + AMP + Pyrophosphate (PPi)
ACSL isoforms are strategically located on the membranes of several key organelles, including the endoplasmic reticulum (ER), the outer mitochondrial membrane, and peroxisomes.[1][2] This distribution creates distinct subcellular pools of linoleoyl-CoA, enabling its compartmentalized and tightly regulated participation in various metabolic and signaling pathways. The localization of the synthesizing enzyme dictates the immediate fate of the linoleoyl-CoA molecule.
Cellular Localization and Associated Functions
The specific location of linoleoyl-CoA dictates its function. The distinct pools are not always freely interchangeable, highlighting the importance of metabolic channeling.
Endoplasmic Reticulum (ER)
The ER is a major hub for lipid synthesis. Linoleoyl-CoA synthesized in or transported to the ER serves as a primary substrate for the synthesis of complex lipids.[3]
-
Triglyceride (TG) Synthesis: It is a substrate for acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step in TG synthesis for storage in lipid droplets.[4]
-
Phospholipid Synthesis: It is incorporated into various phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are essential components of cellular membranes.[3]
-
Cholesterol Esterification: Acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme, uses linoleoyl-CoA to esterify cholesterol, forming cholesteryl esters for storage or lipoprotein assembly.[5]
Mitochondria
Mitochondria are the primary sites of energy production through fatty acid oxidation.
-
Beta-Oxidation: Linoleoyl-CoA is a substrate for beta-oxidation. However, its transport into the mitochondrial matrix is a regulated process. Long-chain fatty acyl-CoAs require the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), to cross the inner mitochondrial membrane.[6][7] The beta-oxidation of polyunsaturated fatty acids like linoleoyl-CoA requires additional auxiliary enzymes to handle the double bonds.[8]
-
Cardiolipin (CL) Remodeling: Linoleoyl-CoA is the preferred acyl donor for the remodeling of cardiolipin, a unique phospholipid critical for the structure and function of the inner mitochondrial membrane and the electron transport chain.[9] The mitochondrial enzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) specifically utilizes linoleoyl-CoA to re-acylate monolysocardiolipin back to mature cardiolipin.[9]
Peroxisomes
Peroxisomes are involved in the metabolism of very-long-chain fatty acids and branched-chain fatty acids. While they can perform beta-oxidation, their role with common long-chain fatty acids is often complementary to mitochondria. Linoleoyl-CoA in peroxisomes can be partially oxidized, with the resulting shorter acyl-CoAs then transported to mitochondria for complete oxidation. Acyl-CoA synthetases are known to be present on the surface of peroxisomes.[5]
Metabolic Fates and Signaling Roles
Linoleoyl-CoA is a branch-point metabolite that can be directed toward either catabolic (energy-generating) or anabolic (biosynthetic) pathways.
Role in Inflammation
Linoleic acid and its metabolites can have both pro- and anti-inflammatory effects. Linoleoyl-CoA is the precursor for arachidonoyl-CoA via a series of desaturation and elongation reactions. Arachidonic acid, released from phospholipids, is the substrate for the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[10] However, systematic reviews of controlled trials have found little evidence that dietary linoleic acid increases inflammatory markers in healthy individuals.[11] The ultimate effect likely depends on the cellular context, the overall balance of omega-3 and omega-6 fatty acids, and the specific signaling pathways activated.
Regulation of Gene Expression
Fatty acyl-CoAs can influence the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis.[12] By binding to these receptors, linoleoyl-CoA and related molecules can transcriptionally regulate genes involved in fatty acid transport, beta-oxidation, and lipogenesis.
Quantitative Data
The study of linoleoyl-CoA metabolism often involves measuring enzyme kinetics and substrate specificities. This data is crucial for understanding the efficiency and preference of different metabolic pathways.
| Enzyme | Substrate | Organism/Tissue | Km Value | Subcellular Location | Reference |
| Monolysocardiolipin Acyltransferase-1 (MLCL AT-1) | Linoleoyl-CoA | Human | 4 µM | Mitochondria | [9] |
| Acyl-CoA Synthetase (Generic) | Linoleic Acid | - | - | ER, Mitochondria, Peroxisomes | [1][2] |
| Comparison of Acylcarnitine Formation Rates from Acyl-CoAs in Rat Liver Mitochondria | | :--- | Relative Rate of Formation | | Oleoyl-CoA | Higher | | Linoleoyl-CoA | Lower | | α-Linolenoyl-CoA | Very Low | Data derived from observations in Clouet et al., showing differential utilization by CPT enzymes.[13]
Experimental Protocols
Investigating the localization and function of linoleoyl-CoA requires specialized techniques. Below are summarized protocols for key experimental approaches.
Protocol 1: Subcellular Fractionation and Acyl-CoA Quantification
This method aims to determine the concentration of linoleoyl-CoA in different organelles.
-
Cell/Tissue Homogenization: Homogenize fresh or snap-frozen biological samples in an ice-cold isotonic buffer (e.g., containing sucrose, Tris-HCl, and EDTA) to preserve organelle integrity.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate cellular components.
-
Low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.
-
High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (ER fragments) and peroxisomes. The final supernatant is the cytosolic fraction.
-
-
Acyl-CoA Extraction: Immediately add a cold extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/isopropanol/water mixture) to each organellar pellet and the cytosolic fraction to precipitate proteins and extract metabolites.[14][15]
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (LC).[15]
-
Detect and quantify linoleoyl-CoA using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[14]
-
Use stable isotope-labeled internal standards for accurate quantification.[16]
-
Protocol 2: In Situ Visualization of Lipids
Directly visualizing linoleoyl-CoA is challenging. However, its downstream products and the enzymes that use it can be visualized to infer its localization and activity.
-
Fluorescent Probes: Use fluorescently-labeled fatty acid analogs. While these can provide spatial information, their chemical structure differs from the natural lipid, which may alter their metabolism and distribution.[17]
-
Genetically Encoded Biosensors: Engineer fluorescent proteins fused to lipid-binding domains. These sensors can translocate to membranes enriched in a specific lipid, allowing for live-cell imaging of lipid dynamics.[18][19] While a direct sensor for linoleoyl-CoA is not common, sensors for downstream lipids (e.g., diacylglycerol) can report on the activity of pathways that consume it.
-
Immunofluorescence: Use antibodies to visualize the localization of key enzymes that synthesize or utilize linoleoyl-CoA (e.g., ACSL isoforms, DGAT, ACAT).
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Antibody Incubation: Incubate with a primary antibody specific to the target enzyme, followed by a fluorescently-labeled secondary antibody.
-
Microscopy: Image the cells using confocal or super-resolution microscopy to determine the precise subcellular location of the enzyme. Co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria, calreticulin for ER) is essential.
-
Conclusion and Future Directions
Linoleoyl-CoA is positioned at a critical nexus of cellular metabolism. Its synthesis and distribution among the ER, mitochondria, and other organelles allow for the coordinated regulation of energy homeostasis, membrane architecture, and signaling cascades. The distinct functions of each subcellular pool underscore the importance of metabolic compartmentalization in preventing futile cycles and directing substrates to their appropriate fates.
For researchers and drug development professionals, understanding the enzymes that control the flux of linoleoyl-CoA through these pathways offers significant therapeutic potential. Targeting specific ACSL isoforms or the downstream enzymes in lipid synthesis and remodeling could provide novel strategies for managing metabolic diseases, inflammatory disorders, and mitochondrial dysfunction. Future research, aided by advances in quantitative mass spectrometry imaging and novel biosensors, will further resolve the spatiotemporal dynamics of linoleoyl-CoA, providing a more detailed map of its intricate roles in health and disease.
References
- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]
- 2. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]
- 3. linoleate biosynthesis I (plants) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty Acid Trafficking Between Lipid Droplets and Mitochondria: An Emerging Perspective [ijbs.com]
- 5. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 6. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 7. aocs.org [aocs.org]
- 8. youtube.com [youtube.com]
- 9. Identification of the Human Mitochondrial Linoleoyl-coenzyme A Monolysocardiolipin Acyltransferase (MLCL AT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]
- 11. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 13. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microscopy tools for the investigation of intracellular lipid storage and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. In Situ Quantitative Imaging of Cellular Lipids Using Molecular Sensors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Linoleoyl-CoA in Cellular Lipid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, stands at a critical metabolic crossroads, influencing a diverse array of cellular signaling pathways. Beyond its fundamental role in energy metabolism and membrane biogenesis, linoleoyl-CoA acts as a key substrate and signaling molecule in pathways governing inflammation, nuclear receptor activation, and protein modification. This technical guide provides an in-depth exploration of the multifaceted roles of linoleoyl-CoA in lipid signaling. It details the enzymatic pathways that control its synthesis and metabolism, its function as a precursor for potent signaling mediators, and its direct and indirect influence on gene expression through nuclear receptors. This document consolidates quantitative data, presents detailed experimental protocols for studying linoleoyl-CoA-mediated processes, and provides visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Linoleic acid, an essential polyunsaturated fatty acid, must be obtained from the diet. Upon cellular uptake, it is rapidly converted to its metabolically active form, linoleoyl-CoA, by the action of acyl-CoA synthetases (ACSLs). This activation is a crucial step that primes linoleic acid for its diverse cellular fates. As linoleoyl-CoA, it can be incorporated into complex lipids, elongated and desaturated to form other bioactive molecules, or act as a signaling molecule itself. Its strategic position makes linoleoyl-CoA a central hub in the intricate network of lipid-mediated cellular communication. Understanding the precise roles of linoleoyl-CoA is paramount for deciphering the mechanisms underlying various physiological and pathological processes, including inflammation, metabolic disorders, and cancer.
Synthesis and Metabolism of Linoleoyl-CoA
The intracellular concentration and availability of linoleoyl-CoA are tightly regulated by the coordinated action of several enzymes.
Synthesis by Acyl-CoA Synthetases
The primary route for linoleoyl-CoA synthesis is the ATP-dependent esterification of linoleic acid with coenzyme A, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). Different ACSL isoforms exhibit distinct subcellular localizations and substrate specificities, thereby channeling linoleoyl-CoA to specific metabolic and signaling pathways. Notably, ACSL activity has been identified in the endoplasmic reticulum, mitochondria, and the nucleus, suggesting compartment-specific roles for linoleoyl-CoA.[1]
Metabolic Fates
Once synthesized, linoleoyl-CoA can enter several key metabolic pathways:
-
Phospholipid Remodeling: Linoleoyl-CoA is a preferred substrate for lysophosphatidylcholine acyltransferase 3 (LPCAT3), an enzyme crucial for the Lands' cycle of phospholipid remodeling.[2][3] This process enriches cellular membranes, particularly phosphatidylcholine (PC), with linoleic acid, thereby influencing membrane fluidity and the generation of lipid signaling molecules.
-
Eicosanoid Precursor Synthesis: Linoleoyl-CoA can be elongated and desaturated to form arachidonoyl-CoA, the precursor for the synthesis of arachidonic acid. Phospholipase A2 then liberates arachidonic acid from membrane phospholipids, initiating the arachidonic acid cascade that produces a wide range of pro-inflammatory and anti-inflammatory eicosanoids, such as prostaglandins, leukotrienes, and thromboxanes.
-
Protein Acylation: Linoleoyl-CoA can serve as a substrate for protein S-acylation, a reversible post-translational modification where the fatty acyl group is attached to cysteine residues of target proteins.[4] This modification can alter protein localization, stability, and function.
Linoleoyl-CoA in Cellular Signaling Pathways
Linoleoyl-CoA and its derivatives are integral components of several critical signaling pathways.
The Arachidonic Acid Cascade and Eicosanoid Signaling
While linoleic acid itself is not the direct precursor to most eicosanoids, its conversion to arachidonic acid is a rate-limiting step. Therefore, the availability of linoleoyl-CoA for elongation and desaturation directly impacts the cellular capacity to produce these potent signaling molecules that regulate inflammation, immunity, and hemostasis.
Figure 1. Simplified pathway of eicosanoid synthesis from linoleic acid.
Nuclear Receptor Activation
Long-chain fatty acyl-CoAs, including presumably linoleoyl-CoA, can act as ligands for nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are key regulators of lipid and glucose metabolism. Long-chain fatty acids and their CoA esters are known to be endogenous ligands for PPARα.[5] While direct binding data for linoleoyl-CoA is limited, it is plausible that it contributes to the pool of acyl-CoAs that activate PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.
-
Liver X Receptors (LXRs): LXRs are critical for cholesterol homeostasis and lipogenesis. While some studies suggest that long-chain fatty acyl-CoAs are not high-affinity ligands for LXRα, the broader family of fatty acyl-CoAs may still modulate LXR activity indirectly.[6][7]
Figure 2. Linoleoyl-CoA in nuclear receptor signaling.
Protein S-acylation
Linoleoyl-CoA can be utilized by protein acyltransferases (PATs), specifically the DHHC family of enzymes, to mediate the S-acylation of proteins.[4] This lipid modification can anchor cytosolic proteins to membranes, modulate protein-protein interactions, and regulate signaling cascades. The reversibility of S-acylation, governed by acyl-protein thioesterases (APTs), allows for dynamic control of protein function.
Quantitative Data
The precise quantification of linoleoyl-CoA in different subcellular compartments remains a technical challenge. The available data primarily focuses on the total pool of long-chain fatty acyl-CoAs.
| Parameter | Value | Cell/Tissue Type | Reference |
| Total Long-Chain Fatty Acyl-CoA Concentration | |||
| 12 ± 1.0 pmol/10^6 cells | RAW 264.7 cells | [8] | |
| 80.4 ± 6.1 pmol/10^6 cells | MCF7 cells | [8] | |
| Nuclear Acyl-CoA Synthetase Kinetics (Linoleic Acid) | |||
| Apparent Km | > Palmitic Acid (16:0) | Rat Liver Nuclei | [1] |
| < 20:3n-6 | Rat Liver Nuclei | [1] | |
| Nuclear Receptor Binding (Long-Chain Fatty Acyl-CoAs) | |||
| PPARα Binding Affinity (BODIPY C16-CoA) | High Affinity | Mouse | [5] |
| LXRα Binding Affinity (Long-Chain Fatty Acyl-CoA) | Weak or No Binding | Human | [6][7] |
| LPCAT3 Activity (Linoleoyl-CoA) | |||
| High preference over other acyl-CoAs | Adipocytes | [2] |
Experimental Protocols
Quantification of Linoleoyl-CoA by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of linoleoyl-CoA from biological samples.
Materials:
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)
-
Solvents: Acetonitrile, Water, Ammonium Hydroxide (all LC-MS grade)
-
Solid Phase Extraction (SPE) columns
-
UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Homogenization: Homogenize tissue or cell pellets in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of C17:0-CoA internal standard to the homogenate.
-
Extraction: Perform a solid-phase extraction to isolate the acyl-CoA fraction.
-
LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile.
-
MS/MS Detection: Quantify linoleoyl-CoA using selected reaction monitoring (SRM) in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transition for linoleoyl-CoA and the internal standard.[9][10][11]
-
Data Analysis: Calculate the concentration of linoleoyl-CoA by comparing its peak area to that of the internal standard.
Figure 3. Workflow for linoleoyl-CoA quantification by LC-MS/MS.
In Vitro Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay
This assay measures the activity of LPCAT enzymes using linoleoyl-CoA as a substrate.
Materials:
-
Microsomal preparations from cells or tissues
-
Lysophosphatidylcholine (LPC)
-
[14C]-Linoleoyl-CoA
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine microsomal protein, LPC, and assay buffer.
-
Initiate Reaction: Start the reaction by adding [14C]-Linoleoyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.
-
Lipid Extraction: Perform a Bligh-Dyer extraction to separate the lipid phase.
-
Analysis: Separate the phospholipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled phosphatidylcholine formed using a scintillation counter.[12][13][14]
Analysis of Protein S-acylation by Acyl-Biotin Exchange (ABE)
The ABE assay allows for the detection and enrichment of S-acylated proteins.
Materials:
-
Cell lysate
-
N-Ethylmaleimide (NEM) to block free thiols
-
Hydroxylamine (to cleave thioester bonds)
-
Biotin-HPDP (to label newly exposed thiols)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysis and Thiol Blocking: Lyse cells in a buffer containing NEM to block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the S-acyl thioester bonds, exposing the previously acylated cysteine residues. A control sample is treated with a buffer lacking hydroxylamine.
-
Biotinylation: Label the newly exposed thiols with Biotin-HPDP.
-
Enrichment: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody against the protein of interest to confirm its S-acylation.[4][15]
Figure 4. Acyl-Biotin Exchange (ABE) workflow for S-acylation analysis.
Conclusion and Future Directions
Linoleoyl-CoA is a pleiotropic signaling molecule that plays a central role in cellular lipid metabolism and communication. Its involvement in diverse pathways, from eicosanoid synthesis to the regulation of gene expression, underscores its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate functions of linoleoyl-CoA.
Future research should focus on developing more sensitive and spatially resolved methods to quantify linoleoyl-CoA within specific subcellular compartments. Elucidating the full spectrum of proteins that are S-acylated with linoleoyl-CoA and the functional consequences of this modification will provide deeper insights into its regulatory roles. Furthermore, a more detailed understanding of how linoleoyl-CoA and its metabolites directly interact with and modulate the activity of nuclear receptors will be crucial for developing novel therapeutic strategies targeting lipid signaling pathways in various diseases. The continued exploration of linoleoyl-CoA's biology promises to uncover new paradigms in cellular signaling and open avenues for therapeutic intervention.
References
- 1. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation [mdpi.com]
- 3. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifescienceshtbprolorg-s.evpn.library.nenu.edu.cn]
- 4. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid binding profile of the liver X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
Linoleoyl-CoA as a Precursor for Arachidonic Acid Synthesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid (PUFA), is a critical component of cell membranes and a precursor to a vast array of signaling molecules, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are pivotal in regulating inflammation, immunity, and vascular function. While arachidonic acid can be obtained directly from the diet, its de novo synthesis from the essential fatty acid linoleic acid is a crucial metabolic pathway. This guide provides a comprehensive technical overview of the enzymatic conversion of linoleoyl-CoA, the activated form of linoleic acid, to arachidonic acid, with a focus on the core biochemical steps, regulatory mechanisms, and experimental methodologies.
The Core Synthesis Pathway
The synthesis of arachidonic acid from linoleoyl-CoA is a multi-step process occurring primarily in the endoplasmic reticulum. It involves a series of desaturation and elongation reactions catalyzed by specific enzymes. The pathway can be summarized in three key steps:
-
Δ6-Desaturation: The initial and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleoyl-CoA (18:2n-6) to form γ-linolenoyl-CoA (GLA-CoA; 18:3n-6). This reaction is catalyzed by the enzyme delta-6-desaturase (FADS2) .[1]
-
Elongation: Subsequently, γ-linolenoyl-CoA is elongated by two carbons to yield dihomo-γ-linolenoyl-CoA (DGLA-CoA; 20:3n-6). This step is carried out by the enzyme fatty acid elongase 5 (ELOVL5) , which utilizes malonyl-CoA as the two-carbon donor.[2]
-
Δ5-Desaturation: The final step is the desaturation of dihomo-γ-linolenoyl-CoA at the delta-5 position to produce arachidonoyl-CoA (20:4n-6), the activated form of arachidonic acid. This reaction is catalyzed by delta-5-desaturase (FADS1) .[3]
Arachidonoyl-CoA can then be incorporated into phospholipids in the cell membrane or released as free arachidonic acid by the action of phospholipases to participate in signaling pathways.
Metabolic Pathway Diagram
Caption: Core metabolic pathway from linoleoyl-CoA to arachidonic acid.
Quantitative Data
The efficiency and rate of arachidonic acid synthesis are governed by the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for the key enzymes in this pathway.
Table 1: Kinetic Parameters of Key Enzymes in Arachidonic Acid Synthesis
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Source |
| Δ6-Desaturase (FADS2) | Linoleoyl-CoA | 2 | Data not consistently reported | ~7.4 | 30-37 | [4] |
| Elongase (ELOVL5) | γ-Linolenoyl-CoA | Data not consistently reported | Data not consistently reported | ~7.4 | 37 | [5] |
| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenoyl-CoA | Data not consistently reported | Data not consistently reported | ~7.4 | 37 |
Note: Comprehensive and directly comparable kinetic data for all enzymes under identical conditions are limited in the literature. The provided values are indicative and may vary based on the experimental system.
Table 2: Substrate Specificity of ELOVL5
| Substrate | Relative Activity (%) | Source |
| γ-Linolenic acid (C18:3, n-6) | High | [6] |
| Stearidonic acid (C18:4, n-3) | High | [6] |
| Palmitoleic acid (C16:1, n-7) | Moderate | [6] |
| Oleic acid (C18:1, n-9) | Moderate | [6] |
| Arachidonic acid (C20:4, n-6) | Moderate | [6] |
| Eicosapentaenoic acid (C20:5, n-3) | Moderate | [6] |
| Palmitic acid (C16:0) | Low/None | [5] |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the study of arachidonic acid synthesis.
Assay for Δ6-Desaturase (FADS2) and Δ5-Desaturase (FADS1) Activity
This protocol is adapted for measuring desaturase activity in microsomal fractions.
a. Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue in a buffer containing sucrose and Tris-HCl.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
b. Desaturase Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., phosphate buffer, pH 7.4), NADPH, and the radiolabeled substrate (e.g., [14C]-linoleoyl-CoA for FADS2 or [14C]-dihomo-γ-linolenoyl-CoA for FADS1).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the substrate and product fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the substrate and product bands to determine the enzyme activity.
Assay for Fatty Acid Elongase (ELOVL5) Activity
This protocol outlines a method for measuring elongase activity.
a. Preparation of Microsomes:
-
Follow the same procedure as described for the desaturase assay.
b. Elongase Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, NADPH, the fatty acyl-CoA substrate (e.g., γ-linolenoyl-CoA), and radiolabeled malonyl-CoA ([14C]-malonyl-CoA).
-
Incubate the reaction at 37°C for a specified time.
-
Terminate the reaction and saponify the products as described above.
-
Extract the fatty acids.
-
Analyze the fatty acid products by TLC or HPLC and quantify the incorporation of radioactivity from [14C]-malonyl-CoA into the elongated fatty acid product.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for the comprehensive analysis of fatty acid profiles in biological samples.
a. Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
b. Transesterification:
-
Evaporate the solvent from the lipid extract.
-
Add a reagent such as methanolic HCl or BF3-methanol and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).
c. GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column.
-
The FAMEs are separated based on their volatility and polarity.
-
The separated FAMEs are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and fragmentation patterns.[7][8][9][10][11]
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the enzymatic synthesis of arachidonic acid.
Regulatory Signaling Pathways
The synthesis of arachidonic acid is tightly regulated to maintain cellular homeostasis. The expression of the key enzymes, FADS1, FADS2, and ELOVL5, is primarily controlled at the transcriptional level by the sterol regulatory element-binding protein 1c (SREBP-1c).
SREBP-1c Activation: SREBP-1c is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis. Its activation is influenced by various nutritional and hormonal signals:
-
Insulin: High levels of insulin, for example after a carbohydrate-rich meal, promote the activation of SREBP-1c, leading to increased transcription of FADS1, FADS2, and ELOVL5.[12][13]
-
Liver X Receptor (LXR): LXR, a nuclear receptor that senses cellular cholesterol levels, can also induce the expression of SREBP-1c.
Feedback Inhibition: The products of the pathway, particularly polyunsaturated fatty acids like arachidonic acid, can exert feedback inhibition on SREBP-1c, thereby downregulating their own synthesis.
Signaling Pathway Diagram
Caption: Simplified signaling pathway for the regulation of enzymes in arachidonic acid synthesis.
Conclusion
The synthesis of arachidonic acid from linoleoyl-CoA is a fundamental metabolic pathway with significant implications for cellular function and human health. The key enzymes—delta-6-desaturase, fatty acid elongase 5, and delta-5-desaturase—are subject to intricate transcriptional regulation, primarily through the SREBP-1c signaling cascade, which is in turn influenced by hormonal and nutritional cues. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for researchers and drug development professionals seeking to modulate the production of arachidonic acid and its downstream eicosanoid signaling molecules in various physiological and pathological contexts. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes and the complex interplay of regulatory networks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Arachidonic acid regulation of steroid synthesis: new partners in the signaling pathway of steroidogenic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted regulation of free arachidonic acid and hormone-induced steroid synthesis by acyl-CoA thioesterases and acyl-CoA synthetases in adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. 4.5. Fatty Acid Analysis by Gas-Chromatography Mass Spectrometry [bio-protocol.org]
- 9. Analysis of fatty acids by gas chromatography–mass spectrometry (GC–MS) [bio-protocol.org]
- 10. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Linoleoyl-CoA in Membrane Phospholipid Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical involvement of linoleoyl-CoA in the dynamic process of membrane phospholipid remodeling. A fundamental component of cellular homeostasis, this pathway dictates the biophysical properties of cellular membranes, influencing a myriad of physiological and pathological processes. This document provides a comprehensive overview of the key enzymes, their regulation, and the functional consequences of incorporating linoleoleoyl-CoA into phospholipids, with a focus on quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction: The Lands Cycle and the Significance of Linoleoyl-CoA
The fatty acid composition of cellular membranes is not static; it is constantly reshaped through a process known as the Lands cycle. This deacylation-reacylation cycle allows for the selective replacement of fatty acyl chains on the glycerol backbone of phospholipids. Linoleoyl-CoA, an activated form of the essential omega-6 fatty acid linoleic acid, is a key substrate in this process. Its incorporation, primarily at the sn-2 position of lysophospholipids, is crucial for maintaining membrane fluidity, and it serves as a precursor for the synthesis of signaling molecules. Dysregulation of linoleoyl-CoA metabolism in phospholipid remodeling has been implicated in a range of diseases, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and ferroptosis.
Key Acyltransferases in Linoleoyl-CoA Incorporation
Several lysophospholipid acyltransferases (LPLATs) exhibit a preference for linoleoyl-CoA, playing specialized roles in remodeling different classes of phospholipids in various tissues and subcellular compartments.
Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)
LPCAT3 is a key enzyme responsible for the incorporation of polyunsaturated fatty acids, including linoleic acid, into phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS)[1][2]. It is highly expressed in the liver, intestine, and adipose tissue[3][4].
Acyl-CoA:Lysocardiolipin Acyltransferase 1 (ALCAT1)
ALCAT1 is an acyltransferase that plays a significant role in the remodeling of cardiolipin, a unique phospholipid of the inner mitochondrial membrane. It preferentially utilizes linoleoyl-CoA and oleoyl-CoA to reacylated monolysocardiolipin (MLCL)[5][6]. This process is critical for maintaining mitochondrial function and integrity.
Tafazzin
Tafazzin is a transacylase that is also central to cardiolipin remodeling. Unlike the acyl-CoA dependent acyltransferases, tafazzin catalyzes the transfer of fatty acids from other phospholipids, such as PC, to MLCL. It exhibits a preference for transferring linoleic acid, contributing to the characteristic enrichment of tetralinoleoyl-cardiolipin in healthy mitochondria[7][8].
Quantitative Data on Linoleoyl-CoA-Mediated Phospholipid Remodeling
The following tables summarize quantitative data regarding the enzymatic activity of key acyltransferases and the impact of their modulation on cellular phospholipid composition.
Enzyme Kinetics
Precise kinetic data for linoleoyl-CoA as a substrate for these enzymes is not extensively available in the literature. However, the kinetic parameters for arachidonoyl-CoA, another polyunsaturated fatty acyl-CoA preferred by LPCAT3, provide a valuable reference.
Table 1: Kinetic Parameters of Human LPCAT3 with Arachidonoyl-CoA
| Substrate | Km (μmol·L−1) | Vmax (pmol·min−1·U−1) | Source |
| Arachidonoyl-CoA | 11.03 ± 0.51 | 39.76 ± 1.86 | |
| NBD-labeled lysophosphatidylcholine | 266.84 ± 3.65 | 39.76 ± 1.86 |
Note: Data for linoleoyl-CoA is not available. Arachidonoyl-CoA is used as a representative polyunsaturated fatty acyl-CoA substrate for LPCAT3.
Phospholipid Compositional Changes
Genetic manipulation of acyltransferase expression provides insight into their role in shaping the cellular lipidome.
Table 2: Changes in Phospholipid Species Following LPCAT3 Knockdown in Mouse Liver
| Phospholipid Species | Change upon LPCAT3 Knockdown | Reference |
| Total Lysophosphatidylcholine (LysoPC) | 38.5% increase | |
| PC (36:4) | Significant reduction | |
| PC (38:4) | Significant reduction | |
| PC (36:3) | Significant reduction | |
| PC (38:3) | Significant reduction | |
| PE (38:4) | Decrease | |
| PE (40:4) | Increase | |
| PE (40:5) | Increase |
Table 3: Fatty Acid Composition of Phospholipids in HeLa Cells with SCD1 and LPCAT3 Knockdown
| Fatty Acid | SCD1 Knockdown (% of total) | SCD1/LPCAT3 Double Knockdown (% of total) | Reference |
| 18:2 | 0.58 ± 0.03 | 0.45 ± 0.01 | [7] |
| 20:4 | 3.29 ± 0.09 | 2.15 ± 0.05 | [7] |
| 20:5 | 1.10 ± 0.01 | 0.85 ± 0.02 | [7] |
Signaling and Metabolic Pathways Involving Linoleoyl-CoA Remodeling
The incorporation of linoleoyl-CoA into membrane phospholipids is a tightly regulated process with significant downstream consequences for cellular signaling.
Transcriptional Regulation of LPCAT3 by Liver X Receptor (LXR)
The expression of LPCAT3 is under the transcriptional control of the Liver X Receptor (LXR), a nuclear receptor that plays a central role in lipid homeostasis[8]. This regulatory axis is critical for maintaining membrane phospholipid composition in response to changes in cellular sterol levels.
Role of Linoleoyl-CoA and LPCAT3 in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of polyunsaturated fatty acids, such as linoleic acid, into phospholipids by enzymes like LPCAT3 is a critical step in sensitizing cells to ferroptosis[3].
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of linoleoyl-CoA in phospholipid remodeling.
Lysophospholipid Acyltransferase (LPLAT) Activity Assay
This protocol describes a method for measuring LPLAT activity in microsomal preparations using a substrate competition assay.
Materials:
-
Microsomal protein fraction
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Lysophospholipid mix (e.g., LPC, LPE, LPS)
-
Fatty acyl-CoA mix (including linoleoyl-CoA)
-
Fatty acid-free BSA
-
Internal standards for each phospholipid class
-
Methanol
-
Chloroform
Procedure:
-
Prepare stock solutions of lysophospholipids, acyl-CoAs, and BSA.
-
Isolate microsomes from cells or tissues of interest.
-
In a microcentrifuge tube, combine the microsomal protein, assay buffer, and BSA.
-
Initiate the reaction by adding the lysophospholipid and acyl-CoA mixtures.
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a chloroform:methanol (1:2, v/v) solution.
-
Add the internal standards.
-
Extract the lipids using a suitable method (e.g., Bligh-Dyer).
-
Analyze the newly synthesized phospholipids by LC-MS/MS.
Phospholipid Extraction and Analysis by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of phospholipids from biological samples.
Materials:
-
Biological sample (cells or tissue)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform or Methyl-tert-butyl ether (MTBE)
-
Internal standards for each phospholipid class
-
LC-MS/MS system
Procedure:
-
Homogenize the sample in cold PBS.
-
Add a mixture of chloroform:methanol (or MTBE:methanol) to the homogenate.
-
Add the internal standards.
-
Vortex vigorously to ensure thorough mixing and lipid extraction.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase (for chloroform) or upper organic phase (for MTBE) containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for separation and quantification of individual phospholipid species.
Measurement of Intracellular Acyl-CoA Levels
This protocol describes a method for the quantification of intracellular acyl-CoA species, including linoleoyl-CoA, by LC-MS/MS.
Materials:
-
Cultured cells or tissue samples
-
Methanol
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system
Procedure:
-
Rapidly quench metabolism and lyse the cells or tissue in cold methanol.
-
Add the internal standard.
-
Vortex and incubate at a low temperature to precipitate proteins.
-
Centrifuge to pellet the protein debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under nitrogen.
-
Reconstitute the acyl-CoA extract in a suitable buffer for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for separation and quantification of individual acyl-CoA species.
Conclusion
The remodeling of membrane phospholipids with linoleoyl-CoA is a fundamental process with far-reaching implications for cellular function and human health. The key enzymes involved, particularly LPCAT3, ALCAT1, and Tafazzin, represent potential therapeutic targets for a variety of diseases. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the intricate mechanisms of phospholipid remodeling and its role in health and disease. Further research is warranted to fully characterize the kinetic properties of all enzymes involved with linoleoyl-CoA and to explore the full spectrum of physiological and pathological processes influenced by this critical metabolic pathway.
References
- 1. Lysocardiolipin acyltransferase 1 (ALCAT1) controls mitochondrial DNA fidelity and biogenesis through modulation of MFN2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAZ encodes tafazzin, a transacylase essential for cardiolipin formation and central to the etiology of Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAZ encodes tafazzin, a transacylase essential for cardiolipin formation and central to the etiology of Barth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tafazzin deficiency impairs CoA-dependent oxidative metabolism in cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of acyl specific phospholipid remodeling by tafazzin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Basis for Acyl Specificity in the Tafazzin Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysocardiolipin acyltransferase 1 (ALCAT1) controls mitochondrial DNA fidelity and biogenesis through modulation of MFN2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Linoleoyl-CoA: A Pivotal Regulator of Cellular Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is emerging as a critical signaling molecule that directly influences the transcriptional landscape of the cell. Beyond its structural roles in cell membranes and as a metabolic intermediate, linoleoyl-CoA and its derivatives function as ligands for nuclear receptors and modulate the activity of key transcription factors. This technical guide provides a comprehensive overview of the current understanding of how linoleoyl-CoA impacts gene expression, with a focus on the underlying signaling pathways, experimental methodologies to investigate these effects, and the implications for drug discovery and development. While direct quantitative data for linoleoyl-CoA is still emerging, this document leverages data from its precursor, linoleic acid, to provide a robust framework for understanding its transcriptional influence.
Introduction
The intricate network of cellular signaling pathways that govern gene expression is profoundly influenced by the availability and metabolism of fatty acids. As the thioester of linoleic acid, linoleoyl-CoA occupies a central node in lipid metabolism. Its synthesis from linoleic acid is the first committed step for its incorporation into various metabolic pathways, including the synthesis of signaling molecules and complex lipids.[1] Recent evidence has illuminated the role of long-chain acyl-CoAs, including linoleoyl-CoA, as direct modulators of transcription factors, thereby providing a mechanism for the cell to sense and respond to changes in fatty acid availability. This guide delves into the molecular mechanisms by which linoleoyl-CoA exerts its effects on gene expression, the key signaling pathways involved, and the experimental approaches used to elucidate these processes.
Signaling Pathways Modulated by Linoleoyl-CoA
Linoleoyl-CoA influences gene expression primarily through its interaction with and modulation of several key transcription factors and nuclear receptors. These interactions can either activate or repress the transcription of a wide array of target genes involved in lipid metabolism, inflammation, and cellular proliferation.
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors. PPARα, in particular, is a major regulator of lipid metabolism in the liver and is activated by fatty acids and their derivatives.[2] Long-chain acyl-CoAs, including those of very-long-chain and branched-chain fatty acids, have been shown to be high-affinity ligands for PPARα.[3] While direct binding studies with linoleoyl-CoA are limited, conjugated linoleic acid (CLA), a derivative of linoleic acid, is a potent activator of PPARα.[4][5] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake, binding, and catabolism.[3]
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Polyunsaturated fatty acids (PUFAs), including linoleic acid, are known to suppress the activity of SREBP-1c.[6][7] This suppression is thought to occur through multiple mechanisms, including the inhibition of SREBP-1c gene transcription and the proteolytic processing of the SREBP-1c precursor protein.[6] By downregulating SREBP-1c, linoleoyl-CoA can effectively reduce the expression of genes involved in fatty acid and triglyceride synthesis.
Hepatocyte Nuclear Factor 4α (HNF4α)
Hepatocyte Nuclear Factor 4α (HNF4α) is a key regulator of liver-specific gene expression, including many genes involved in lipid metabolism. Long-chain acyl-CoAs have been shown to bind directly to HNF4α, suggesting a direct regulatory role.[8][9] HNF4α is known to regulate genes involved in fatty acid oxidation and is required for the renewal of intestinal stem cells.[9] The interaction of linoleoyl-CoA with HNF4α could therefore play a significant role in hepatic and intestinal lipid homeostasis.
Liver X Receptors (LXRs)
Liver X Receptors (LXRs) are nuclear receptors that play a central role in cholesterol and fatty acid metabolism. LXR activation leads to the induction of SREBP-1c and its target genes.[2][10] While fatty acids themselves are not direct LXR ligands, their metabolism can influence LXR activity. The interplay between linoleoyl-CoA metabolism and LXR signaling is an area of active investigation.
Quantitative Data on Gene Expression Changes
While specific quantitative data for linoleoyl-CoA is limited in the literature, studies on its precursor, linoleic acid, provide valuable insights into its potential effects on gene expression. The following tables summarize representative data from studies investigating the impact of linoleic acid or related polyunsaturated fatty acids on the expression of key metabolic and inflammatory genes.
Table 1: Effect of Linoleic Acid on Lipogenic and Fatty Acid Oxidation Gene Expression (from rodent studies)
| Gene | Function | Change in Expression | Fold Change (approx.) | Reference |
| Srebf1 (SREBP-1c) | Master regulator of lipogenesis | ↓ | 0.5x | [11] |
| Fasn (Fatty Acid Synthase) | Fatty acid synthesis | ↓ | 0.6x | [11] |
| Acaca (Acetyl-CoA Carboxylase) | Fatty acid synthesis | ↓ | 0.7x | [11] |
| Ppara (PPARα) | Fatty acid oxidation | ↑ | 1.5x | [11] |
| Cpt1a (Carnitine Palmitoyltransferase 1A) | Mitochondrial fatty acid uptake | ↑ | 1.8x | [11] |
Table 2: Effect of Polyunsaturated Fatty Acids on Inflammatory Gene Expression in Human Cells
| Gene | Function | Change in Expression | Fold Change (approx.) | Reference |
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | ↓ | 0.4x | [4] |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | ↓ | 0.5x | [4] |
| NFKB1 (Nuclear Factor Kappa B Subunit 1) | Pro-inflammatory transcription factor | ↓ | 0.6x | [4] |
| PTGS2 (COX-2) | Pro-inflammatory enzyme | ↓ | 0.3x | [4] |
Note: The data presented are illustrative and compiled from various studies. The exact fold changes can vary depending on the experimental model, concentration, and duration of treatment.
Experimental Protocols
Investigating the impact of linoleoyl-CoA on gene expression requires a combination of molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments.
Cell Culture and Treatment
Objective: To expose cultured cells to linoleoyl-CoA to study its effects on gene expression.
Materials:
-
Hepatocytes (e.g., HepG2) or other relevant cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Linoleoyl-CoA sodium salt (or linoleic acid complexed to BSA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Linoleoyl-CoA/Linoleic Acid-BSA Complex:
-
Prepare a stock solution of linoleoyl-CoA or linoleic acid in ethanol.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the linoleoyl-CoA/linoleic acid stock solution to the BSA solution while gently vortexing to facilitate complex formation.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Sterile filter the complex solution.
-
-
Cell Treatment:
-
Wash the cells with PBS.
-
Replace the culture medium with serum-free medium containing the linoleoyl-CoA/linoleic acid-BSA complex at the desired final concentration (typically in the range of 10-100 µM).
-
Include a vehicle control (medium with BSA-ethanol complex without the fatty acid).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Harvesting Cells: After incubation, wash the cells with PBS and harvest for downstream applications (RNA or protein extraction, ChIP).
RNA-Sequencing (RNA-Seq)
Objective: To obtain a global view of gene expression changes in response to linoleoyl-CoA treatment.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from linoleoyl-CoA-treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by linoleoyl-CoA treatment.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
Objective: To identify the genomic binding sites of transcription factors (e.g., PPARα) that are activated by linoleoyl-CoA.
Protocol Outline:
-
Cell Treatment and Cross-linking: Treat cells with linoleoyl-CoA as described above. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PPARα).
-
Add protein A/G magnetic beads to capture the antibody-transcription factor-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and proteinase K.
-
Purify the DNA.
-
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of the genome where the transcription factor is bound.
-
Annotate the peaks to identify the target genes.
-
Perform motif analysis to identify the DNA binding sequence of the transcription factor.
-
In Vitro Transcription Assay
Objective: To directly assess the effect of linoleoyl-CoA on the transcriptional activity of a specific gene promoter in a cell-free system.
Protocol Outline:
-
Prepare a DNA Template: Clone the promoter of a target gene upstream of a reporter gene (e.g., luciferase) in a plasmid vector.
-
Assemble the Transcription Reaction: In a reaction tube, combine the DNA template, purified transcription factors (e.g., PPARα/RXRα), RNA polymerase II, and a buffer containing NTPs (including a radiolabeled or fluorescently tagged NTP).
-
Add Linoleoyl-CoA: Add linoleoyl-CoA to the reaction mixture at various concentrations. Include a vehicle control.
-
Incubate: Incubate the reaction at 37°C to allow transcription to occur.
-
Analyze the Transcripts: Separate the RNA transcripts by gel electrophoresis and visualize them by autoradiography or fluorescence imaging. Quantify the amount of transcript produced in the presence and absence of linoleoyl-CoA.[12]
Conclusion and Future Directions
Linoleoyl-CoA stands as a key bioactive lipid that directly partakes in the regulation of gene expression. Its ability to modulate the activity of critical transcription factors such as PPARα and SREBP-1c positions it as a central player in maintaining metabolic homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of linoleoyl-CoA-mediated gene regulation.
Future research should focus on generating specific quantitative data on the dose- and time-dependent effects of linoleoyl-CoA on a genome-wide scale. The application of advanced techniques such as single-cell RNA-seq and ChIP-seq will be instrumental in dissecting the cell-type-specific responses to this important signaling molecule. A deeper understanding of the molecular interactions between linoleoyl-CoA and its target transcription factors will be crucial for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. The continued exploration of this fascinating molecule promises to yield significant insights into the intricate interplay between nutrition, metabolism, and gene expression.
References
- 1. uef.fi [uef.fi]
- 2. RNA-Seq Analysis of Pubertal Mammary Epithelial Cells Reveals Novel n-3 Polyunsaturated Fatty Acid Transcriptomic Changes in the fat-1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide association and RNA-seq analyses reveal a potential gene related to linolenic acid in soybean seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA-Seq Analysis of Pubertal Mammary Epithelial Cells Reveals Novel n-3 Polyunsaturated Fatty Acid Transcriptomic Changes in the fat-1 Mouse Model [mdpi.com]
- 6. Developing a New Two-Step Protocol to Generate Functional Hepatocytes from Wharton's Jelly-Derived Mesenchymal Stem Cells under Hypoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Guide to the Assessment of Mature Liver Gene Expression in Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq reveals differentially expressed genes affecting polyunsaturated fatty acids percentage in the Huangshan Black chicken population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro enzymatic synthesis of linoleoyl-CoA, a critical substrate for numerous biochemical and physiological studies. The protocols detailed below are designed to be a starting point for researchers, offering a robust method for producing high-quality linoleoyl-CoA for use in various experimental settings, including enzyme kinetics, lipid metabolism studies, and drug screening assays.
Introduction
Linoleoyl-CoA is the activated form of linoleic acid, an essential omega-6 fatty acid. The synthesis of linoleoyl-CoA is the first committed step in its metabolism, enabling its participation in a wide array of cellular processes.[1] In vitro synthesis of this molecule is crucial for studying the enzymes and pathways that utilize it, as well as for investigating its role as a signaling molecule. The primary enzyme responsible for this activation is the long-chain acyl-CoA synthetase (ACSL), which catalyzes the ATP-dependent ligation of linoleic acid to coenzyme A (CoA).[1]
Principle of the Reaction
The enzymatic synthesis of linoleoyl-CoA is a two-step reaction catalyzed by ACSL in the presence of ATP and magnesium ions.
-
Adenylation of Linoleic Acid: Linoleic acid reacts with ATP to form an enzyme-bound linoleoyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification with Coenzyme A: The activated linoleoyl group is then transferred from the adenylate intermediate to the thiol group of coenzyme A, forming linoleoyl-CoA and releasing AMP.
Quantitative Data Summary
The following table summarizes the kinetic parameters for long-chain acyl-CoA synthetase with linoleic acid as a substrate. These values can be used as a reference for optimizing reaction conditions and for comparative studies.
| Enzyme Source | Substrate | Apparent K_m (µM) | V_max (nmol/min/mg protein) | Optimal Substrate Concentration (µM) | Reference |
| Rat Liver Nuclei | Linoleic Acid (18:2n-6) | > Palmitic Acid (16:0) | Higher than Palmitic Acid | ~12.8 | [1] |
| Saccharomyces cerevisiae Faa1p | Oleic Acid (18:1) | 71.1 | 158.2 | - | [2] |
Note: Specific Vmax values for linoleic acid with the rat liver nuclear enzyme were not explicitly stated in the reference but were noted to be higher than for palmitic acid. The data for Faa1p with oleic acid is provided for comparative purposes as a well-characterized long-chain acyl-CoA synthetase.
Experimental Protocols
Materials and Reagents
-
Recombinant Long-Chain Acyl-CoA Synthetase (ACSL)
-
Linoleic Acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (pH 7.4)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Potassium Phosphate (KH₂PO₄), HPLC grade
-
Glacial Acetic Acid, HPLC grade
Protocol 1: Enzymatic Synthesis of Linoleoyl-CoA
This protocol is designed for a standard 1 ml reaction volume. The reaction can be scaled up or down as needed.
-
Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂ and 0.1% Triton X-100.
-
Prepare the Substrate Solution:
-
Dissolve linoleic acid in ethanol to a stock concentration of 10 mM.
-
For the reaction, dilute the linoleic acid stock solution in the reaction buffer containing fatty acid-free BSA to achieve a final concentration of 50 µM. The BSA helps to solubilize the fatty acid.
-
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Reaction Buffer: to a final volume of 1 ml
-
ATP: to a final concentration of 5 mM
-
Coenzyme A: to a final concentration of 1 mM
-
Linoleic Acid/BSA solution: to a final concentration of 50 µM
-
-
Initiate the Reaction: Add the recombinant ACSL enzyme to the reaction mixture to a final concentration of 1-5 µg/ml.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
-
Terminate the Reaction: Stop the reaction by adding 100 µl of 10% acetic acid or by heat inactivation at 95°C for 5 minutes.
Protocol 2: Purification of Linoleoyl-CoA by HPLC
This protocol is adapted from a method for the purification of long-chain acyl-CoAs.
-
Sample Preparation:
-
Following the termination of the synthesis reaction, centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV absorbance at 260 nm.
-
-
Injection and Fraction Collection:
-
Inject the prepared supernatant onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to linoleoyl-CoA. The retention time will need to be determined using a standard if available, or by comparing to the retention times of the starting materials.
-
Collect the fractions containing the linoleoyl-CoA peak.
-
-
Post-Purification:
-
Lyophilize the collected fractions to remove the mobile phase.
-
Resuspend the purified linoleoyl-CoA in a suitable buffer for storage (e.g., water or a slightly acidic buffer) and store at -80°C.
-
Visualizations
Experimental Workflow
References
Quantification of Linoleoyl-CoA by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-CoA is a critical intermediate in lipid metabolism, formed from the essential fatty acid linoleic acid. Its accurate quantification is vital for understanding various physiological and pathological processes, including inflammation, membrane biosynthesis, and the development of metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of linoleoyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Linoleoyl-CoA is synthesized from linoleic acid by the action of long-chain acyl-CoA synthetases (ACSLs).[1][2] Once formed, it can be directed towards several metabolic fates, including incorporation into phospholipids or undergoing desaturation and elongation to form other important polyunsaturated fatty acyl-CoAs.[1][3] Given its central role, dysregulation of linoleoyl-CoA metabolism has been implicated in various disease states, making its precise measurement a key target in biomedical research and drug development.
Experimental Workflow Overview
The following diagram outlines the general workflow for the quantification of linoleoyl-CoA by LC-MS/MS, from sample preparation to data analysis.
Caption: Experimental workflow for linoleoyl-CoA quantification.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the extraction and quantification of linoleoyl-CoA from biological matrices.
Sample Preparation
Effective sample preparation is crucial for accurate quantification and to minimize matrix effects.
a. Homogenization:
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
For cultured cells, wash the cell pellet with cold PBS and record the cell number or protein concentration for normalization.
b. Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by equilibration with water.
-
Acidify the sample homogenate with a weak acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
c. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 15 mM ammonium hydroxide).[4]
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration.[4] |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
b. Mass Spectrometry (MS) Conditions:
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (Q1): m/z of Linoleoyl-CoAProduct Ion (Q3): m/z corresponding to the neutral loss of 507 Da or a specific fragment.[5][6][7] |
| Collision Energy | Optimized for the specific instrument and transition. |
| Dwell Time | 50-100 ms |
Linoleoyl-CoA MRM Transition:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Linoleoyl-CoA | Varies by adduct | Varies | A common strategy for acyl-CoAs is to monitor the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][8] A confirmatory transition to a fragment at m/z 428 can also be used.[8] |
Note: The exact m/z values should be confirmed by direct infusion of a linoleoyl-CoA standard.
Quantitative Data Summary
A typical quantitative method for linoleoyl-CoA should be validated for linearity, precision, and accuracy. The following table summarizes expected performance characteristics based on published methods for long-chain acyl-CoAs.[9]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | Low nM to sub-µM range |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Linoleoyl-CoA Metabolic Pathway
The following diagram illustrates the initial steps of linoleoyl-CoA metabolism.
Caption: Activation and initial metabolism of linoleic acid.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of linoleoyl-CoA in various biological samples. The protocol, from sample preparation to data analysis, is designed to yield accurate and reproducible results, which are essential for advancing our understanding of lipid metabolism in health and disease and for the development of novel therapeutic interventions.
References
- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]
- 2. Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity | eLife [elifesciences.org]
- 3. Reactome | Desaturation of Linoleoyl-CoA to gamma-linolenoyl-CoA [reactome.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Application Notes and Protocols: A Novel Fluorescent Probe for Live-Cell Imaging of Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-CoA, an activated form of the essential omega-6 fatty acid linoleic acid, is a critical intermediate in lipid metabolism. It serves as a precursor for the synthesis of longer polyunsaturated fatty acids, such as arachidonic acid, which are involved in a myriad of cellular processes including inflammation, cell signaling, and membrane structure.[1][2] The ability to visualize and quantify the dynamics of linoleoyl-CoA pools within living cells is paramount to understanding its role in health and disease, and for the development of novel therapeutics targeting lipid metabolic pathways.
These application notes describe the use of LC-Flipo (Linoleoyl-CoA Fluorescent Probe) , a novel, hypothetical fluorescent biosensor designed for the specific detection and imaging of linoleoyl-CoA in live cells. LC-Flipo is envisioned as a valuable tool for researchers in cell biology, biochemistry, and drug discovery to investigate the spatiotemporal dynamics of linoleoyl-CoA metabolism with high resolution.
Principle of Detection
The proposed design of LC-Flipo is based on a "turn-on" fluorescence mechanism. The probe consists of three key components: a selective recognition moiety for linoleoyl-CoA, a fluorophore, and a quencher. In its free state, the probe is in a quenched, low-fluorescence conformation. Upon binding to linoleoyl-CoA, a conformational change occurs, separating the fluorophore from the quencher and resulting in a significant increase in fluorescence intensity. This allows for the direct visualization and quantification of linoleoyl-CoA levels. The design principles are adapted from the development of probes for other small molecules and acyl-CoAs.
Data Presentation
Table 1: Photophysical and Binding Properties of LC-Flipo
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | ~0.6 (upon binding) |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
| Dissociation Constant (Kd) | 2.5 µM |
| Selectivity | >50-fold vs. other long-chain acyl-CoAs |
| Optimal pH range | 6.8 - 7.6 |
| Cell Permeability | High (via esterase-cleavable group) |
Experimental Protocols
Protocol 1: Synthesis of LC-Flipo
The synthesis of a novel probe like LC-Flipo would involve multi-step organic synthesis. A plausible synthetic route would involve the conjugation of a linoleoyl-CoA-binding protein or a synthetic receptor to a fluorophore and a quencher. While the precise steps are hypothetical, a general workflow is outlined below. For a detailed, step-by-step synthesis protocol, one would typically refer to specialized chemical synthesis literature.
Workflow for Probe Synthesis
Caption: A generalized workflow for the synthesis of a fluorescent probe.
Protocol 2: Live-Cell Imaging of Linoleoyl-CoA using LC-Flipo
This protocol provides a step-by-step guide for the preparation, loading, and imaging of live cells with LC-Flipo.
Materials:
-
LC-Flipo stock solution (1 mM in anhydrous DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Confocal microscope with appropriate filter sets (e.g., excitation 488 nm, emission 510-550 nm)
-
35 mm glass-bottom imaging dishes or multi-well plates
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.
-
-
Probe Preparation and Loading:
-
Prepare a working solution of LC-Flipo by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the cell culture medium from the imaging dish and wash the cells once with pre-warmed PBS.
-
Add the LC-Flipo working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the imaging dish on the stage of a confocal microscope equipped with a temperature and CO₂-controlled environmental chamber.
-
Acquire images using the appropriate laser line (e.g., 488 nm) and emission filter.
-
Optimize imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Experimental Workflow for Live-Cell Imaging
Caption: Step-by-step workflow for live-cell imaging with LC-Flipo.
Signaling Pathway and Metabolic Context
Linoleic acid is first activated to linoleoyl-CoA, a crucial step that allows it to enter various metabolic pathways.[1] This conversion is catalyzed by long-chain acyl-CoA synthetases (ACSLs). Linoleoyl-CoA is then a substrate for a series of desaturation and elongation reactions to produce other important polyunsaturated fatty acids.[2]
Metabolic Fate of Linoleoyl-CoA
Caption: The metabolic activation of linoleic acid and its subsequent conversion.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/weak fluorescence signal | - Probe concentration too low- Inefficient probe loading- Photobleaching | - Increase probe concentration- Increase incubation time- Reduce laser power and exposure time |
| High background fluorescence | - Incomplete washing- Probe concentration too high | - Increase the number and duration of washes- Decrease probe concentration |
| Cell toxicity/death | - Probe concentration too high- Prolonged incubation- Phototoxicity | - Perform a dose-response curve to find the optimal, non-toxic concentration- Reduce incubation time- Use lower laser power and a more sensitive detector |
Conclusion
The development and application of a specific fluorescent probe for linoleoyl-CoA, such as the hypothetical LC-Flipo, would represent a significant advancement in the study of lipid metabolism. These protocols provide a framework for the utilization of such a tool, enabling researchers to gain deeper insights into the intricate roles of linoleoyl-CoA in cellular physiology and pathology.
References
Measuring the Activation of Linoleic Acid: Application Notes and Protocols for Acyl-CoA Synthetase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of acyl-CoA synthetase (ACS) with a specific focus on the substrate linoleoyl-CoA. Acyl-CoA synthetases are a family of enzymes crucial for lipid metabolism, activating fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is the initial and committed step for their subsequent involvement in various metabolic pathways, including β-oxidation and the synthesis of complex lipids. The accurate measurement of linoleoyl-CoA synthetase activity is vital for understanding lipid metabolism in health and disease and for the development of therapeutic agents targeting these pathways.
Three primary methods for measuring acyl-CoA synthetase activity are detailed below: a fluorometric assay, a radiometric assay, and a liquid chromatography-mass spectrometry (LC-MS/MS) based method. Each method offers distinct advantages in terms of sensitivity, throughput, and the ability to directly quantify the product.
Data Presentation
The following table summarizes key kinetic parameters for acyl-CoA synthetase with linoleic acid as a substrate, as reported in the literature. This data can serve as a valuable reference for comparing results obtained using the described protocols.
| Enzyme Source | Method | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Liver Nuclei | Radiometric | > 12.8 | Not specified | [1] |
| Saccharomyces cerevisiae (Faa1p) | Radiometric (with Oleate) | 71.1 | 158.2 | [2] |
| Human Lipoxygenase (h15-LOX-1) | Spectrophotometric | 12 ± 0.8 | 7.5 ± 0.4 s⁻¹ (kcat) | [3] |
Note: Data for linoleoyl-CoA synthetase is limited. The data for Faa1p with oleate is included as a reference for a well-characterized long-chain acyl-CoA synthetase. The data for h15-LOX-1 is included to provide context for kinetic parameters with linoleoyl-CoA, although it is not an acyl-CoA synthetase.
Signaling Pathways and Experimental Workflows
To visualize the biochemical reaction and the experimental workflows, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Fluorometric Assay for Acyl-CoA Synthetase Activity
This method relies on a coupled enzyme system. The linoleoyl-CoA produced by ACS is oxidized by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the amount of linoleoyl-CoA synthesized.[4][5] Commercial kits are available for this assay.[2][6][7]
Materials:
-
ACS Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.3 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Linoleic acid stock solution (e.g., 10 mM in ethanol, complexed to fatty acid-free BSA)
-
ACS Enzyme Mix (containing acyl-CoA oxidase and HRP)
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Enzyme source (cell lysate, tissue homogenate, or purified enzyme)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = ~535/587 nm)
Protocol:
-
Prepare Linoleic Acid-BSA Complex: To prepare a 1 mM working solution, mix an appropriate volume of the linoleic acid stock solution with a solution of fatty acid-free Bovine Serum Albumin (BSA) to achieve a final molar ratio of approximately 4:1 (linoleic acid:BSA).
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing ACS Assay Buffer, 1 mM ATP, 0.2 mM CoA, and the linoleic acid-BSA complex (final concentration, e.g., 50 µM).
-
Standard Curve: Prepare a standard curve of linoleoyl-CoA or a stable analog to convert fluorescence units to molar amounts. Alternatively, a hydrogen peroxide standard curve can be used to quantify the product.[6]
-
Assay Procedure:
-
Add 50 µL of the Reaction Mix to each well of the 96-well plate.
-
Add 10-20 µL of the enzyme source to the wells. For a negative control, add the same volume of lysis buffer.
-
Add 30 µL of a solution containing the ACS Enzyme Mix and the fluorescent probe.
-
The final volume in each well should be 100 µL.
-
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence kinetically for 30-60 minutes at 37°C.
Data Analysis:
-
Subtract the fluorescence of the negative control from the fluorescence of the samples.
-
Determine the rate of the reaction (Δfluorescence/Δtime) from the linear portion of the kinetic curve.
-
Use the standard curve to convert the rate from fluorescence units/min to µmol/min.
-
Calculate the specific activity using the following formula: Specific Activity (µmol/min/mg) = (Rate of reaction (µmol/min)) / (Amount of protein in the sample (mg))
Radiometric Assay for Acyl-CoA Synthetase Activity
This highly sensitive method directly measures the incorporation of a radiolabeled fatty acid, such as [¹⁴C]linoleic acid, into its corresponding acyl-CoA.[6] The assay relies on the differential partitioning of the unreacted, nonpolar [¹⁴C]linoleic acid into an organic solvent, while the more polar [¹⁴C]linoleoyl-CoA remains in the aqueous phase.[6]
Materials:
-
[1-¹⁴C]Linoleic acid (specific activity ~50-60 mCi/mmol)
-
ACS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Fatty acid-free BSA
-
Enzyme source
-
Stop Solution (e.g., Isopropanol:Heptane:1M H₂SO₄; 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Protocol:
-
Prepare [¹⁴C]Linoleic Acid-BSA Complex: Prepare a working solution of [¹⁴C]linoleic acid complexed with fatty acid-free BSA in the assay buffer. The final concentration of linoleic acid should be in the range of 50-100 µM.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL ACS Assay Buffer
-
10 µL of 100 mM ATP
-
5 µL of 10 mM CoA
-
10-20 µL of enzyme source
-
Start the reaction by adding 15 µL of the [¹⁴C]Linoleic Acid-BSA Complex. The final volume is 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Phase Separation:
-
Stop the reaction by adding 1.25 mL of the Stop Solution.
-
Add 0.75 mL of heptane and vortex thoroughly for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 0.5 mL) of the lower aqueous phase containing the [¹⁴C]linoleoyl-CoA to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter (counts per minute, CPM).
-
Data Analysis:
-
Determine the specific activity of the [¹⁴C]linoleic acid (CPM/nmol). This can be done by counting a known amount of the stock solution.
-
Calculate the amount of [¹⁴C]linoleoyl-CoA produced: Amount (nmol) = (CPM in aqueous phase) / (Specific activity of [¹⁴C]linoleic acid)
-
Calculate the specific activity: Specific Activity (nmol/min/mg) = (Amount of product (nmol)) / (Incubation time (min) x Amount of protein (mg))
LC-MS/MS Method for Acyl-CoA Synthetase Activity
This method offers high specificity and the ability to directly measure the formation of linoleoyl-CoA. The enzymatic reaction is performed, and then the product is separated by liquid chromatography and quantified by tandem mass spectrometry.
Materials:
-
ACS Assay Buffer, ATP, CoA, linoleic acid-BSA complex, and enzyme source as described for the other methods.
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., [¹³C₁₈]linoleoyl-CoA) or an odd-chain acyl-CoA (e.g., C17:0-CoA).
-
Quenching Solution: e.g., ice-cold acetonitrile.
-
LC-MS/MS system with a suitable C18 column.
-
Mobile Phases: e.g., Mobile Phase A: 10 mM ammonium acetate in water; Mobile Phase B: 10 mM ammonium acetate in methanol.
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the radiometric assay protocol (steps 2 and 3), but without the radiolabel.
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution to separate linoleoyl-CoA from other components. For example, a gradient from 60% B to 95% B over 10 minutes on a C18 column.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for linoleoyl-CoA and the internal standard need to be determined empirically but are based on the fragmentation of the acyl-CoA molecule. A common transition involves the loss of the phosphopantetheine group.
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of linoleoyl-CoA and the internal standard.
-
Calculate the ratio of the peak area of linoleoyl-CoA to the peak area of the internal standard.
-
Create a standard curve by plotting the peak area ratio of known concentrations of linoleoyl-CoA to the internal standard.
-
Determine the concentration of linoleoyl-CoA in the samples from the standard curve.
-
Calculate the specific activity as described for the other methods.
Conclusion
The choice of method for measuring linoleoyl-CoA synthetase activity will depend on the specific research question, available equipment, and desired throughput. The fluorometric assay is well-suited for high-throughput screening, while the radiometric assay offers high sensitivity. The LC-MS/MS method provides the most specific and direct quantification of the product. By following these detailed protocols, researchers can obtain reliable and reproducible measurements of linoleoyl-CoA synthetase activity, contributing to a deeper understanding of lipid metabolism and its role in various physiological and pathological processes.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. abcam.cn [abcam.cn]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.genprice.com [store.genprice.com]
- 7. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Protocol for Extraction of Long-Chain Acyl-CoAs from Tissues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the biosynthesis of complex lipids. They are also implicated in various cellular signaling pathways. The accurate quantification of LC-CoAs in tissues is crucial for understanding metabolic regulation in both physiological and pathological states, such as in metabolic diseases and drug development research. This document provides a detailed protocol for the extraction of L-CoAs from tissue samples, optimized for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Principles
The successful extraction of L-CoAs from tissues hinges on several key principles:
-
Rapid Inactivation of Enzymes: Tissues contain active thioesterases that can rapidly degrade L-CoAs. Therefore, immediate freezing of tissue samples in liquid nitrogen upon collection is critical to halt enzymatic activity.
-
Efficient Homogenization: Thorough disruption of the tissue architecture is necessary to release intracellular metabolites into the extraction solvent.
-
Effective Precipitation of Proteins: Proteins can interfere with downstream analysis and must be efficiently removed, typically through solvent-induced precipitation.
-
Selective Extraction of L-CoAs: The chosen solvent system should preferentially solubilize L-CoAs while minimizing the co-extraction of interfering substances like phospholipids.
-
Purification of the Extract: A purification step, often employing solid-phase extraction (SPE), is essential to enrich for L-CoAs and remove contaminants that could interfere with analytical instrumentation.
Experimental Protocols
This protocol is a composite of established methods and is suitable for a variety of tissues, including liver, muscle, and heart.[1][2][3][4]
Materials and Reagents
-
Tissue Sample: Frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9.
-
Organic Solvents: Acetonitrile (ACN), 2-propanol (IPA), Methanol (MeOH) (HPLC or LC-MS grade).
-
Solid-Phase Extraction (SPE) Cartridges: Oligonucleotide purification cartridges or C18 cartridges.
-
Internal Standard (Optional but Recommended): A commercially available odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), for accurate quantification.
-
Homogenizer: Dounce homogenizer, polytron, or similar tissue disruptor.
-
Centrifuge: Capable of reaching 20,000 x g and maintaining 4°C.
-
Vacuum Concentrator (e.g., SpeedVac).
-
HPLC or LC-MS/MS system.
Protocol Steps
-
Tissue Pulverization:
-
Place the frozen tissue sample (typically 20-100 mg) in a pre-chilled mortar and pestle.
-
Add liquid nitrogen to keep the tissue frozen and brittle.
-
Grind the tissue to a fine powder. This increases the surface area for efficient extraction.
-
-
Homogenization:
-
Transfer the powdered tissue to a pre-chilled glass Dounce homogenizer.
-
Add 1 mL of ice-cold extraction buffer (100 mM KH2PO4, pH 4.9).
-
Homogenize thoroughly on ice with 15-20 strokes of the pestle.
-
Add 2 mL of 2-propanol and continue to homogenize for another 10-15 strokes.
-
-
Solvent Extraction:
-
Transfer the homogenate to a polypropylene tube.
-
Add 4 mL of acetonitrile (ACN).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Carefully transfer the supernatant to a clean tube.
-
Condition an oligonucleotide purification cartridge by passing through 2 mL of 2-propanol followed by 2 mL of the extraction buffer.
-
Load the supernatant onto the conditioned cartridge. The acyl-CoAs will bind to the sorbent.
-
Wash the cartridge with 2 mL of the extraction buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 2 mL of 2-propanol.
-
-
Concentration and Reconstitution:
-
Dry the eluate using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your HPLC or LC-MS analysis (e.g., 75 mM KH2PO4, pH 4.9, or an appropriate buffer for LC-MS).
-
-
Analysis:
-
Analyze the reconstituted sample by HPLC with UV detection at 260 nm or by LC-MS/MS for more sensitive and specific quantification.
-
Data Presentation
The following table summarizes representative quantitative data for long-chain acyl-CoA levels in various rat tissues, as reported in the literature. These values can serve as a general reference, though actual concentrations may vary depending on the specific experimental conditions and the physiological state of the animal.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Liver (nmol/g protein) | Brain (nmol/g) |
| Palmitoyl-CoA (16:0) | ~3.5 | ~2.0 | ~1.0 | ~108 (fed), ~248 (fasted)[3] | 6.0[5] |
| Stearoyl-CoA (18:0) | ~2.0 | ~1.5 | ~0.8 | Increased 6-fold on fasting[3] | 4.0[5] |
| Oleoyl-CoA (18:1) | ~4.0 | ~2.5 | ~1.2 | Increased 2-3 fold on fasting[3] | 11.0[5] |
| Linoleoyl-CoA (18:2) | ~2.5 | ~1.8 | ~0.9 | Increased 2-3 fold on fasting[3] | 2.0[5] |
| Arachidonoyl-CoA (20:4) | ~1.0 | ~0.8 | ~0.4 | - | 2.0[5] |
| Total Long-Chain Acyl-CoAs | 14.51 +/- 2.11[4] | - | 4.35 +/- 0.71[4] | - | 23[5] |
Note: The data presented are compiled from multiple sources and different analytical methods, which may account for variations. The liver data is presented as nmol/g of protein, while other tissues are per gram of wet weight.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction of long-chain acyl-CoAs from tissue samples.
Signaling Pathway: Mitochondrial Beta-Oxidation
Long-chain acyl-CoAs are primarily metabolized through the mitochondrial beta-oxidation pathway to generate acetyl-CoA, which then enters the citric acid cycle for energy production. The transport of long-chain fatty acids into the mitochondria is a critical regulatory step.
References
Application Notes and Protocols for Cell-Free Liposome Synthesis Using Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free synthesis systems have emerged as a powerful platform for the bottom-up construction of artificial cells and for the production of liposomes with defined compositions. This application note provides a detailed protocol for the synthesis of liposomes in a cell-free system using linoleoyl-CoA as a precursor for the acyl chains of phospholipids. Linoleoyl-CoA, a polyunsaturated fatty acyl-CoA, is a key component of many biological membranes, contributing to their fluidity and function. The ability to synthesize liposomes de novo using specific acyl-CoAs like linoleoyl-CoA opens up possibilities for creating biomimetic membranes for various applications, including drug delivery and the study of membrane protein function.
This document outlines the enzymatic pathway for phospholipid synthesis, provides a step-by-step experimental protocol, and presents expected quantitative data for the characterization of the synthesized liposomes.
Biochemical Pathway: De Novo Phospholipid Synthesis
The synthesis of phospholipids from linoleoyl-CoA in a cell-free system typically follows a simplified version of the Kennedy pathway. The core reactions involve the sequential acylation of glycerol-3-phosphate (G3P) by acyltransferases. In this cell-free context, the acyltransferases are synthesized in situ from DNA templates.
The key enzymes in this pathway are:
-
Glycerol-3-phosphate acyltransferase (GPAT) : Catalyzes the transfer of the first acyl chain from linoleoyl-CoA to G3P, forming lysophosphatidic acid (LPA).
-
Lysophosphatidic acid acyltransferase (LPAAT) : Adds the second acyl chain from another molecule of linoleoyl-CoA to LPA, resulting in the formation of phosphatidic acid (PA).
Phosphatidic acid can then be further converted to other phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (PE), or phosphatidylglycerol (PG) if the appropriate enzymes and head group precursors are included in the cell-free reaction. For simplicity, this protocol focuses on the synthesis of the core phospholipid backbone.
Caption: Enzymatic synthesis of phosphatidic acid from linoleoyl-CoA.
Experimental Workflow
The overall experimental workflow for the cell-free synthesis of liposomes using linoleoyl-CoA involves the preparation of the cell-free system, the synthesis reaction itself, and the subsequent analysis of the formed liposomes.
Caption: General workflow for cell-free liposome synthesis and analysis.
Detailed Protocols
Materials and Reagents
-
Cell-Free Expression System: Commercial E. coli-based systems are recommended (e.g., PURExpress®).
-
DNA Templates: Plasmids encoding the acyltransferase enzymes (GPAT and LPAAT).
-
Linoleoyl-CoA: High-purity sodium salt.
-
Glycerol-3-Phosphate (G3P): Disodium salt.
-
Fluorescent Dye (for encapsulation assay): e.g., Calcein or Carboxyfluorescein.
-
Buffers and Reagents: Nuclease-free water, reaction buffer compatible with the cell-free system, chloroform, methanol, and reagents for lipid extraction and analysis.
Protocol for Cell-Free Liposome Synthesis
-
Preparation of Reagents:
-
Resuspend linoleoyl-CoA in nuclease-free water to a stock concentration of 10 mM.
-
Dissolve G3P in nuclease-free water to a stock concentration of 50 mM.
-
If performing an encapsulation assay, prepare a stock solution of the fluorescent dye (e.g., 50 mM Calcein in reaction buffer).
-
-
Assembly of the Cell-Free Reaction:
-
In a sterile microcentrifuge tube, combine the components of the cell-free expression system according to the manufacturer's instructions.
-
Add the DNA templates for GPAT and LPAAT to a final concentration of 10-20 ng/µL each.
-
Add G3P to a final concentration of 1-5 mM.
-
If applicable, add the fluorescent dye to the desired final concentration.
-
Initiate the reaction by adding linoleoyl-CoA to a final concentration of 100-500 µM.
-
Bring the final reaction volume to 25-50 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 to 16 hours. The incubation time can be optimized to maximize liposome yield.
-
Protocol for Liposome Characterization
-
Size and Polydispersity Analysis (DLS):
-
Dilute an aliquot of the reaction mixture with reaction buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average) and Polydispersity Index (PDI).
-
-
Encapsulation Efficiency Assay:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the synthesized liposomes from the unencapsulated fluorescent dye.
-
Apply the reaction mixture to the column and elute with reaction buffer.
-
Collect the fractions containing the liposomes (typically the void volume).
-
Measure the fluorescence of the liposome fraction before and after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency as the percentage of the dye that was encapsulated within the liposomes.
-
-
Lipid Composition Analysis (LC-MS):
-
Extract the lipids from the reaction mixture using a Bligh-Dyer or Folch extraction method.
-
Resuspend the dried lipid extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Analyze the lipid species to confirm the synthesis of dilinoleoylphosphatidic acid and other potential phospholipid species.
-
Quantitative Data and Expected Results
The following tables provide representative data from cell-free liposome synthesis experiments. While specific data for linoleoyl-CoA is limited in the literature, the values for oleoyl-CoA and palmitoyl-CoA can serve as a benchmark.[1] It is expected that the use of the polyunsaturated linoleoyl-CoA will result in more fluid membranes, which may influence liposome size and encapsulation efficiency.
Table 1: Reaction Components for Cell-Free Liposome Synthesis
| Component | Stock Concentration | Final Concentration |
| Cell-Free System | - | As per manufacturer |
| GPAT Plasmid | 200 ng/µL | 15 ng/µL |
| LPAAT Plasmid | 200 ng/µL | 15 ng/µL |
| Glycerol-3-Phosphate | 50 mM | 2 mM |
| Linoleoyl-CoA | 10 mM | 200 µM |
| Calcein (optional) | 50 mM | 5 mM |
Table 2: Representative Physicochemical Properties of Synthesized Liposomes
| Acyl-CoA Precursor | Average Diameter (nm) | Polydispersity Index (PDI) |
| Palmitoyl-CoA (16:0) | 150 ± 20 | 0.25 ± 0.05 |
| Oleoyl-CoA (18:1) | 180 ± 30 | 0.30 ± 0.07 |
| Linoleoyl-CoA (18:2) (Expected) | 170 ± 40 | 0.35 ± 0.10 |
Note: Data for Palmitoyl-CoA and Oleoyl-CoA are based on published findings for similar systems.[1] Data for Linoleoyl-CoA are representative expected values.
Table 3: Representative Synthesis Yield and Encapsulation Efficiency
| Acyl-CoA Precursor | Final Phospholipid Conc. (µM) | Acyl-CoA Conversion (%) | Encapsulation Efficiency (%) |
| Palmitoyl-CoA (16:0) | ~21 | ~40 | ~10-15 |
| Oleoyl-CoA (18:1) | ~25 | ~45 | ~8-12 |
| Linoleoyl-CoA (18:2) (Expected) | ~20-30 | ~40-50 | ~5-10 |
Note: Conversion and encapsulation efficiencies are highly dependent on reaction conditions and the specific cell-free system used.[1] The potentially higher membrane fluidity resulting from linoleoyl chains might lead to slightly lower encapsulation efficiencies for small hydrophilic molecules.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Liposome Yield | Inefficient enzyme synthesis | Optimize DNA template concentration and quality. |
| Sub-optimal reaction conditions | Titrate concentrations of linoleoyl-CoA and G3P. | |
| High Polydispersity (PDI > 0.5) | Aggregation of liposomes | Include a small percentage of charged lipids (e.g., phosphatidylglycerol) in the synthesis. |
| Non-uniform synthesis | Ensure proper mixing of reaction components. | |
| Low Encapsulation Efficiency | Leaky membranes | Optimize incubation time; shorter times may reduce leakage. |
| Inefficient liposome formation | Increase the concentration of acyl-CoA and G3P. |
Conclusion
The cell-free synthesis of liposomes using linoleoyl-CoA provides a versatile method for generating vesicles with a defined polyunsaturated fatty acid composition. This approach is valuable for constructing artificial cell models, studying the biophysical properties of membranes, and developing novel drug delivery vehicles. The protocols and data presented in this application note serve as a comprehensive guide for researchers entering this exciting field. Further optimization of reaction conditions may be required to achieve desired liposome characteristics for specific applications.
References
Single-Cell Analysis of Linoleoyl-CoA: Application Notes and Protocols for Researchers
Introduction
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, stands at a critical metabolic crossroads, influencing a range of cellular processes from energy metabolism and membrane biosynthesis to the regulation of complex signaling pathways. Traditional methods of measuring linoleoyl-CoA in bulk cell populations have provided valuable insights, but they mask the inherent heterogeneity of cellular systems. The advent of single-cell analysis techniques now offers an unprecedented opportunity to dissect the intricate roles of linoleoyl-CoA at the individual cell level. This is particularly relevant for understanding disease pathogenesis and for the development of targeted therapeutics, as cellular heterogeneity can significantly impact drug response.
These application notes provide a comprehensive overview of the methodologies for quantifying linoleoyl-CoA in single cells, its role in cellular signaling, and its potential as a biomarker and therapeutic target. The detailed protocols and data presentation are intended to guide researchers, scientists, and drug development professionals in this cutting-edge area of metabolomics.
Data Presentation: Quantitative Analysis of Linoleoyl-CoA
The absolute quantification of metabolites at the single-cell level is technically challenging. The following table represents illustrative data based on typical concentration ranges observed in mammalian cells, presented to demonstrate the expected output of single-cell linoleoyl-CoA analysis under different experimental conditions. Actual values will vary depending on the cell type, culture conditions, and analytical platform.
| Cell Type | Experimental Condition | Mean Linoleoyl-CoA Concentration (attomoles/cell) ± SD | Notes |
| Hepatocyte | Basal | 1.5 ± 0.4 | Baseline level in a metabolically active cell type. |
| Hepatocyte | Oleic Acid (100 µM, 24h) | 1.2 ± 0.3 | Competitive inhibition of linoleic acid metabolism. |
| Hepatocyte | Linoleic Acid (100 µM, 24h) | 8.2 ± 1.5 | Substrate-driven increase in linoleoyl-CoA synthesis. |
| Macrophage | Basal | 0.8 ± 0.2 | Lower baseline compared to hepatocytes. |
| Macrophage | LPS (100 ng/mL, 6h) | 2.1 ± 0.6 | Inflammatory stimulation can alter fatty acid metabolism. |
| Cancer Cell Line (A549) | Basal | 3.5 ± 0.9 | Cancer cells often exhibit altered lipid metabolism. |
| Cancer Cell Line (A549) | Ferroptosis Inducer (RSL3, 1 µM, 12h) | 5.8 ± 1.2 | Increased availability of polyunsaturated fatty acyl-CoAs is a prerequisite for ferroptosis. |
Signaling Pathways Involving Linoleoyl-CoA
Linoleoyl-CoA is not merely a metabolic intermediate; it is also a signaling molecule that can directly and indirectly influence cellular processes, including gene expression and a regulated form of cell death known as ferroptosis.
Linoleoyl-CoA in the Ferroptosis Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Linoleoyl-CoA plays a crucial role in sensitizing cells to ferroptosis. The enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) ligates coenzyme A to polyunsaturated fatty acids, including linoleic acid, to form their corresponding acyl-CoAs.[1][2][3] These polyunsaturated fatty acyl-CoAs are then incorporated into phospholipids, which are susceptible to iron-dependent peroxidation, leading to membrane damage and cell death.[1][2][3]
Regulation of Gene Expression by Linoleoyl-CoA
Long-chain fatty acyl-CoAs, including linoleoyl-CoA, can act as regulatory molecules that modulate the activity of transcription factors.[4][5] This provides a mechanism for cells to sense their metabolic state and adjust gene expression accordingly. One key target is the Hepatocyte Nuclear Factor 4 alpha (HNF-4α), a transcription factor that plays a central role in regulating the expression of genes involved in lipid metabolism. The binding of long-chain acyl-CoAs can influence the transcriptional activity of HNF-4α, thereby affecting the expression of its target genes.[2]
References
- 1. Collection - Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - Analytical Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry in the Separation of Linoleoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-coenzyme A (CoA) and its isomers, particularly conjugated linoleic acid (CLA)-CoAs, are pivotal molecules in lipid metabolism and cellular signaling. The subtle differences in the position and geometry of their double bonds lead to distinct biological activities, ranging from anti-inflammatory and anti-carcinogenic effects to influences on lipid metabolism and insulin sensitivity. Consequently, the accurate separation and quantification of these isomers are crucial for understanding their specific roles in health and disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for this purpose, offering the sensitivity and specificity required to resolve these structurally similar molecules.
These application notes provide an overview of the methodologies for the extraction, separation, and quantification of linoleoyl-CoA isomers using LC-HRMS. Detailed protocols and data presentation guidelines are included to assist researchers in implementing these techniques.
Data Presentation: Quantitative Analysis of Linoleoyl-CoA Isomers
Table 1: Key Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Description | Typical Value/Range |
| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |
| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the intact acyl-CoA molecule. | Varies by acyl chain length |
| Product Ion (Q3) | Characteristic fragment ion used for identification and quantification. | [M-507]+ (loss of 3'-phosphoadenosine diphosphate) |
| Collision Energy | Energy used to induce fragmentation in the collision cell. | Optimized for each compound |
| Dwell Time | The time spent acquiring data for a specific MRM transition. | ~50-100 ms |
Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Palmitoyl-CoA (16:0) | 1020.5 | 513.5 | Positive |
| Stearoyl-CoA (18:0) | 1048.6 | 541.6 | Positive |
| Oleoyl-CoA (18:1) | 1046.6 | 539.6 | Positive |
| Linoleoyl-CoA (18:2) | 1044.6 | 537.6 | Positive |
Note: These values can serve as a starting point for method development for specific linoleoyl-CoA isomers. The exact m/z values may vary slightly based on the instrument and calibration.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline for the extraction of acyl-CoAs from tissues or cells. Optimization may be required depending on the sample type.
Materials:
-
Frozen tissue powder or cell pellet
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (e.g., heptadecanoyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 10% TCA containing a known amount of internal standard.
-
Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-HRMS Analysis of Linoleoyl-CoA Isomers
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of linoleoyl-CoA isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS (MRM).
-
Scan Range: m/z 300-1200.
-
Collision Energy: Use a ramped collision energy (e.g., 20-40 eV) to obtain informative fragment spectra.
Signaling Pathways and Experimental Workflows
The biological effects of linoleoyl-CoA isomers are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.
Troubleshooting & Optimization
improving linoleoyl-CoA stability during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of linoleoyl-CoA during sample preparation. The following information is intended for researchers, scientists, and drug development professionals to help ensure sample integrity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is linoleoyl-CoA and why is its stability a concern?
Linoleoyl-CoA is the activated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It is a key metabolic intermediate, serving as a substrate for various cellular processes, including the synthesis of complex lipids, protein acylation, and β-oxidation for energy production[1][2][3]. Its stability is a major concern because the thioester bond is susceptible to chemical hydrolysis, and the polyunsaturated fatty acyl chain is prone to oxidation and enzymatic degradation during sample handling and extraction[1][4]. Degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that lead to linoleoyl-CoA degradation during sample preparation?
The primary factors contributing to linoleoyl-CoA instability are:
-
Chemical Hydrolysis: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are strongly acidic or alkaline[1]. The rate of hydrolysis can increase with the length of the fatty acid chain[1].
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratase, and linoleoyl-CoA desaturase can rapidly metabolize linoleoyl-CoA upon cell lysis[5][6][7][8].
-
Oxidation: The double bonds in the linoleoyl chain are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or certain metal ions[4][9].
-
Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation rates. Even storage at 4°C may not be sufficient to halt all enzymatic activity[4].
Q3: What is the optimal temperature for processing and storing samples containing linoleoyl-CoA?
All sample preparation steps should be performed in a cold environment to minimize enzymatic activity[4]. It is highly recommended to immediately flash-freeze biological samples in liquid nitrogen after collection to quench all enzymatic processes[4]. For storage, both initial samples and final lipid extracts should be kept at -20°C or lower in airtight containers[4].
Q4: Which solvents are recommended for extracting and storing linoleoyl-CoA to ensure its stability?
Methanol has been shown to provide the best stability for acyl-CoAs during sample reconstitution and analysis[1]. For long-term storage, lipid extracts should be kept in an organic solvent, protected from light and oxygen[4]. While aqueous solutions are generally detrimental, a solution of 50% methanol / 50% 50 mM ammonium acetate (pH 7) demonstrated better stability than purely aqueous buffers[1].
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of linoleoyl-CoA.
Problem: Low or undetectable levels of linoleoyl-CoA in the final extract.
| Possible Cause | Recommended Solution |
| 1. Enzymatic Degradation | Immediately after harvesting, quench enzymatic activity by flash-freezing the sample in liquid nitrogen[4]. Perform all subsequent extraction steps on ice or at 4°C. The use of enzyme inhibitors like phenylmethanesulfonyl fluoride (PMSF) can also help reduce degradation[4]. |
| 2. Chemical Hydrolysis | Avoid using strongly acidic or alkaline solutions during extraction[1]. Maintain a neutral pH where possible. Minimize the time samples spend in aqueous solutions; prioritize extraction into organic solvents like methanol[1]. |
| 3. Oxidation | Protect samples from direct light and exposure to air. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. Store final extracts under an inert gas (e.g., nitrogen or argon) in airtight containers[4]. |
| 4. Inefficient Extraction | Ensure complete cell lysis to release intracellular metabolites. A common method involves incubating cells with cold methanol at -80°C[1]. Verify that the chosen solvent system is appropriate for acyl-CoA extraction. |
Problem: High variability between sample replicates.
| Possible Cause | Recommended Solution |
| 1. Inconsistent Sample Handling | Standardize every step of the protocol, from the timing of sample collection to the duration of incubation and centrifugation. Keep all samples on ice throughout the procedure to ensure uniform conditions. |
| 2. Incomplete Quenching of Enzymes | Ensure that the entire sample is flash-frozen rapidly and thoroughly. For tissue samples, consider pulverizing the tissue under liquid nitrogen to ensure rapid and uniform freezing. |
| 3. Inaccurate Sample Normalization | Use a structurally similar internal standard that is not naturally present in the sample matrix. This standard should be spiked into the sample at the very beginning of the preparation process to account for variability in extraction efficiency and sample loss[4]. |
Data & Protocols
Quantitative Data Summary
The choice of solvent for sample reconstitution is critical for acyl-CoA stability. The table below summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period, as tested on an autosampler.
Table 1: Stability of Acyl-CoAs in Various Reconstitution Solvents Data adapted from a study on acyl-CoA stability[1]. Stability is shown as the percentage remaining relative to the time-zero measurement.
| Reconstitution Solution | Time Point | C10:0-CoA Stability (%) | C16:0-CoA Stability (%) |
| Methanol | 4h | ~100% | ~100% |
| 24h | ~100% | ~95% | |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | 4h | ~95% | ~90% |
| 24h | ~90% | ~80% | |
| Water | 4h | ~85% | ~75% |
| 24h | ~70% | ~50% | |
| Ammonium Acetate (pH 7) | 4h | ~90% | ~80% |
| 24h | ~80% | ~60% | |
| 50% Methanol / 50% Ammonium Acetate (pH 3.5) | 4h | ~90% | ~85% |
| 24h | ~80% | ~70% |
Experimental Protocol
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells This protocol is adapted from a published method for acyl-CoA determination[1].
-
Cell Washing: Aspirate the cell culture media. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching & Lysis: Add 2 mL of ice-cold methanol. If using an internal standard, add it to the methanol just before this step. Incubate the plate at -80°C for 15 minutes to quench enzymatic activity and lyse the cells.
-
Sample Collection: Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new glass tube.
-
Evaporation: Evaporate the solvent in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume (e.g., 150 µL) of pure methanol for optimal stability[1]. Vortex thoroughly.
-
Final Clarification: Centrifuge the reconstituted sample at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Analysis: Transfer the final supernatant to an autosampler vial for immediate analysis by LC-MS or store at -80°C.
Visual Guides
Factors Affecting Linoleoyl-CoA Stability
The following diagram illustrates the key factors that can compromise the integrity of linoleoyl-CoA during sample preparation.
Caption: Key pathways of linoleoyl-CoA degradation during sample preparation.
Recommended Workflow for Sample Preparation
This workflow diagram outlines the critical steps for preserving linoleoyl-CoA stability from sample collection to final analysis.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
preventing linoleoyl-CoA degradation during storage
Welcome to the technical support center for linoleoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of linoleoyl-CoA during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for linoleoyl-CoA powder?
For long-term storage, linoleoyl-CoA should be kept as a dry powder at -20°C or colder.[1][2][3] It is crucial to store it in a dark and dry environment to prevent oxidative damage and hydrolysis. When stored properly under these conditions, linoleoyl-CoA powder is stable for months to years.[1]
Q2: How should I store linoleoyl-CoA for short-term use?
For short-term storage of the solid powder, a temperature of 0-4°C for a period of days to weeks is acceptable.[1] However, it is still recommended to keep it protected from light and moisture.
Q3: What is the stability of linoleoyl-CoA in aqueous solution?
Linoleoyl-CoA is not stable in aqueous solutions and will degrade rapidly.[2][3] It is strongly recommended to prepare aqueous solutions fresh for each experiment and use them within the same day. If a solution must be stored for a very short period, it should be kept at 2-8°C.[2][3]
Q4: How do I properly dissolve linoleoyl-CoA?
To minimize degradation during dissolution, it is recommended to use a distilled/deionized water or buffer that has been sparged with nitrogen to remove dissolved oxygen.[2][3] For long-chain fatty acyl-CoAs like linoleoyl-CoA, gentle heating or sonication may be necessary to achieve complete dissolution.[2][3] It is soluble in DMSO and can also be dissolved in solvent mixtures such as chloroform:methanol:water.[1][2]
Q5: What are the primary causes of linoleoyl-CoA degradation during storage?
The two primary causes of linoleoyl-CoA degradation during storage are:
-
Oxidation: The polyunsaturated linoleoyl chain is susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This is a common issue with polyunsaturated fatty acids.
-
Hydrolysis: The thioester bond linking the linoleic acid to coenzyme A can be hydrolyzed, particularly in aqueous solutions that are not at an optimal pH or are stored for extended periods.
Troubleshooting Guides
Problem: I observe a decrease in the concentration of my linoleoyl-CoA standard over time.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Oxidation.
-
Solution: When preparing solutions, use oxygen-free solvents by sparging with nitrogen.[2][3] Minimize the exposure of your sample to air and light. Consider adding a small amount of an antioxidant like BHT to your organic solvent stocks, but ensure it is compatible with your downstream applications.
-
-
Possible Cause 3: Hydrolysis.
-
Solution: Avoid prolonged storage in aqueous buffers. If you must use a buffer, ensure the pH is suitable to minimize hydrolysis of the thioester bond (near neutral pH is generally preferred). Prepare your aqueous solutions immediately before use.
-
Problem: My linoleoyl-CoA solution has turned yellow.
-
Possible Cause: Oxidation.
-
Explanation: A yellow discoloration can be an indicator of lipid peroxidation. The polyunsaturated fatty acid chain of linoleoyl-CoA is prone to oxidation, which can lead to the formation of colored byproducts.
-
Solution: Discard the discolored solution. When preparing new solutions, ensure you are using solvents that have been deoxygenated by sparging with nitrogen.[2][3] Protect the solution from light and prepare it fresh before each use.
-
Problem: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation Products.
-
Explanation: The unexpected peaks could be due to the presence of oxidized linoleoyl-CoA or free linoleic acid and coenzyme A resulting from hydrolysis.
-
Solution: Analyze your sample for the expected masses of these degradation products using mass spectrometry. To prevent this, follow the strict storage and handling procedures outlined above.
-
-
Possible Cause 2: Contaminants.
-
Explanation: The issue may stem from contaminated solvents or improper sample handling.
-
Solution: Use high-purity solvents and meticulously clean all glassware and equipment. Run a solvent blank on your analytical instrument to rule out contamination from the system.
-
Problem: My enzymatic assay using linoleoyl-CoA is giving inconsistent or lower-than-expected results.
-
Possible Cause 1: Inaccurate Concentration.
-
Explanation: If your linoleoyl-CoA has degraded, the actual concentration of the active substrate will be lower than what you calculated.
-
Solution: Verify the concentration and integrity of your linoleoyl-CoA stock using an analytical method like RP-HPLC with UV detection (see protocol below). Always use freshly prepared solutions for your assays.
-
-
Possible Cause 2: Presence of Inhibitors.
-
Explanation: Degradation products, such as oxidized fatty acyl-CoAs, can potentially inhibit your enzyme of interest.
-
Solution: Purify your linoleoyl-CoA sample if you suspect the presence of inhibitory degradation products. The best practice is to prevent degradation in the first place by adhering to proper storage and handling protocols.
-
Data Presentation
| Parameter | Recommendation | Stability | Reference |
| Long-Term Storage (Powder) | -20°C, dry, dark | >3 years | [1] |
| Short-Term Storage (Powder) | 0-4°C, dry, dark | Days to weeks | [1] |
| Aqueous Solution Storage | 2-8°C, protected from light | Use within 1 day | [2][3] |
| Stock Solution (in DMSO) | -20°C | Months | [1] |
Experimental Protocols
Protocol for Assessing the Integrity of Linoleoyl-CoA using RP-HPLC
This protocol provides a general method to assess the purity of a linoleoyl-CoA sample and detect potential degradation products like free coenzyme A and linoleic acid.
1. Materials:
-
Linoleoyl-CoA sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or other suitable ion-pairing agent
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of your linoleoyl-CoA in an appropriate solvent (e.g., DMSO or a water/methanol mixture).
-
Dilute the stock solution to a final concentration of approximately 0.1-1 mg/mL in the mobile phase starting condition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
-
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (for the adenine group of coenzyme A)
-
Injection Volume: 10-20 µL
4. Data Analysis:
-
A pure sample of linoleoyl-CoA should show one major peak at a specific retention time.
-
The presence of a peak at a much earlier retention time may indicate the presence of free coenzyme A (which is more polar).
-
The presence of a very late-eluting peak could be free linoleic acid (which is more non-polar).
-
Calculate the purity by dividing the peak area of linoleoyl-CoA by the total area of all peaks.
Visualizations
Caption: Primary degradation pathways of linoleoyl-CoA during storage.
Caption: Workflow for proper handling of linoleoyl-CoA.
Caption: Troubleshooting tree for decreased linoleoyl-CoA activity.
References
Technical Support Center: Optimizing Enzyme Assays for Linoleoyl-CoA Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with linoleoyl-CoA substrates in enzyme assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or non-linear reaction kinetics | Substrate Micelle Formation: Linoleoyl-CoA, as a long-chain fatty acyl-CoA, can form micelles at concentrations above its Critical Micelle Concentration (CMC), leading to substrate inhibition or altered enzyme kinetics.[1] The CMC is influenced by buffer composition, ionic strength, and temperature.[1] | - Determine the CMC of linoleoyl-CoA in your specific assay buffer. Methods like fluorescence spectroscopy can be used. - Keep the linoleoyl-CoA concentration below the CMC. - If concentrations above the CMC are necessary, consider adding a mild, non-ionic detergent (e.g., Triton X-100) to create mixed micelles and ensure a consistent substrate presentation to the enzyme.[2] |
| Low or no enzyme activity | Substrate Instability: Linoleoyl-CoA is susceptible to hydrolysis, especially at non-optimal pH and temperatures.[2][3] | - Prepare linoleoyl-CoA solutions fresh for each experiment.[1] - Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[2] - Maintain the assay pH within the optimal range for your enzyme, typically between pH 7.0 and 8.0 for many acyl-CoA utilizing enzymes.[3] |
| Sub-optimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. | - Optimize the pH and temperature for your specific enzyme. Most enzymes have an optimal pH range of 5-7 and a temperature range of 20-35°C.[4][5] - Ensure your assay buffer does not contain inhibitors of your enzyme. | |
| Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. | - Store enzymes at their recommended temperature, typically -20°C or -80°C. - Avoid repeated freeze-thaw cycles. | |
| Poor reproducibility between experiments | Inconsistent Substrate Preparation: Variations in the preparation of linoleoyl-CoA solutions can lead to different effective substrate concentrations. | - Standardize your protocol for preparing and handling linoleoyl-CoA solutions. - Always vortex linoleoyl-CoA solutions thoroughly before use to ensure homogeneity. |
| Variability in Reagent Quality: The purity and concentration of other assay components (e.g., cofactors, coupling enzymes) can affect results. | - Use high-purity reagents from a reliable supplier. - Prepare fresh solutions of critical reagents for each set of experiments. | |
| Precipitation in the assay well | Poor Solubility of Linoleoyl-CoA: At higher concentrations, linoleoyl-CoA can precipitate out of solution, especially in buffers with high salt concentrations. | - Reduce the concentration of linoleoyl-CoA. - Consider the use of a carrier protein like bovine serum albumin (BSA) to improve solubility. - The addition of a small amount of a compatible organic solvent may also help, but its effect on enzyme activity must be validated. |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for my linoleoyl-CoA assay?
A1: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like linoleoyl-CoA, spontaneously self-assemble into micelles.[6][7] Above the CMC, the concentration of free linoleoyl-CoA monomers does not increase with the total substrate concentration. Since the monomer is typically the form of the substrate that interacts with the enzyme, working above the CMC can lead to non-linear and difficult-to-interpret enzyme kinetics.[1] Therefore, it is crucial to either work below the CMC or to control the micellar state with detergents to ensure reliable and reproducible results.
Q2: How can I determine the CMC of linoleoyl-CoA in my assay buffer?
A2: The CMC can be determined experimentally using several techniques. A common and sensitive method is fluorescence spectroscopy using a fluorescent probe like pyrene or Nile Red.[8] The fluorescence properties of these probes change significantly when they partition into the hydrophobic core of micelles, allowing for the determination of the CMC.[8] Other methods include surface tension measurements and conductometry.[8]
Q3: What are the best practices for handling and storing linoleoyl-CoA?
A3: To ensure the stability and integrity of your linoleoyl-CoA:
-
Storage: Store lyophilized powder at -20°C or below. For solutions, prepare small aliquots in a suitable buffer and store them at -80°C to minimize freeze-thaw cycles.[2]
-
Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute with a buffer appropriate for your assay.
-
Usage: Prepare fresh working solutions for each experiment.[1] Fatty acyl-CoAs are not stable and should ideally be used the same day they are prepared.[2]
Q4: My enzyme requires a detergent for activity. How does this affect my assay with linoleoyl-CoA?
A4: Detergents can have complex effects on enzyme assays with lipid substrates. While they can help to solubilize the substrate and prevent the formation of large, undefined micelles, they can also directly interact with and sometimes denature the enzyme. It is important to choose a mild, non-ionic detergent and to empirically determine the optimal detergent concentration that maximizes enzyme activity without causing inhibition.
Q5: What are the common methods to measure the activity of enzymes that use linoleoyl-CoA as a substrate?
A5: Several methods can be employed, depending on the enzyme and the reaction it catalyzes:
-
Spectrophotometric Assays: These assays monitor the change in absorbance of a substrate or product. For example, acyl-CoA dehydrogenases can be assayed by following the reduction of a dye.[3]
-
Fluorometric Assays: These highly sensitive assays use fluorescent probes that react with a product of the enzymatic reaction to generate a fluorescent signal. Commercial kits are available for some classes of enzymes, like acyl-CoA synthetases.[9]
-
LC-MS/MS-based Assays: Liquid chromatography-tandem mass spectrometry provides a highly specific and sensitive method to directly measure the formation of the product or the consumption of the substrate.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters to consider when designing and optimizing your enzyme assay. Note that specific values for linoleoyl-CoA may vary depending on the experimental conditions.
Table 1: Critical Micelle Concentration (CMC) of Long-Chain Acyl-CoAs
| Acyl-CoA | Chain Length & Unsaturation | Reported CMC (µM) | Buffer Conditions | Reference |
| Palmitoyl-CoA | C16:0 | 7 - 250 | Various buffers and pH | [1] |
| Stearoyl-CoA | C18:0 | High (not specified) | Fluorimetric determination | [1] |
| Oleoyl-CoA | C18:1 | High (not specified) | Fluorimetric determination | [1] |
| Linoleoyl-CoA | C18:2 | Expected to be high; requires empirical determination | - | - |
Table 2: General Optimal Conditions for Acyl-CoA Utilizing Enzymes
| Parameter | Typical Optimal Range | Notes | Reference |
| pH | 7.0 - 8.5 | Highly enzyme-dependent. For example, some lipases have optimal pH around 6.0. | [3][12] |
| Temperature | 20 - 40°C | Most enzymes are denatured at temperatures above 45°C. | [4][5] |
| Substrate Concentration | Below CMC | To avoid micelle formation and ensure linear kinetics. | [1] |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted for monitoring the activity of acyl-CoA dehydrogenases that utilize linoleoyl-CoA as a substrate. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Linoleoyl-CoA solution (freshly prepared in assay buffer)
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Enzyme preparation
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and DCPIP in a cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at the desired temperature to allow for temperature equilibration.
-
Initiate the reaction by adding the linoleoyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 600 nm over time. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP.
Protocol 2: General Fluorometric Assay for Acyl-CoA Synthetase Activity
This protocol describes a coupled enzyme assay for acyl-CoA synthetase activity, where the production of acyl-CoA is linked to the generation of a fluorescent product. This is based on commercially available kits.[9]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Linoleic acid
-
Coenzyme A (CoA)
-
ATP
-
Coupling enzyme mix (containing enzymes to convert a byproduct of the reaction into a detectable signal)
-
Fluorescent probe
-
Acyl-CoA Synthetase enzyme preparation
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, linoleic acid, CoA, ATP, the coupling enzyme mix, and the fluorescent probe in the wells of a 96-well plate.
-
Add the acyl-CoA synthetase enzyme preparation to the wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.
-
The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity. A standard curve can be generated using a known amount of the fluorescent product to quantify the activity.
Visualizations
Caption: A generalized workflow for an enzyme assay using linoleoyl-CoA as a substrate.
Caption: Pro-inflammatory signaling cascade initiated by linoleic acid and linoleoyl-CoA.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting signal loss in linoleoyl-CoA mass spectrometry
Welcome to the technical support center for troubleshooting signal loss in linoleoyl-CoA mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis of linoleoyl-CoA.
Troubleshooting Guides
This section provides question-and-answer-based guides to address specific problems you may encounter.
Guide 1: Weak or No Linoleoyl-CoA Signal
Question: I am not seeing any signal for my linoleoyl-CoA standard or sample, or the signal is extremely weak. What are the possible causes and how can I fix it?
Answer: A weak or absent signal for linoleoyl-CoA can stem from several factors, ranging from sample stability to instrument parameters. Follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for weak or no linoleoyl-CoA signal.
Guide 2: Inconsistent Signal Intensity and Poor Reproducibility
Question: My linoleoyl-CoA signal intensity is fluctuating between injections, leading to poor reproducibility. What could be the cause?
Answer: Inconsistent signal intensity is often related to sample stability, contamination, or issues with the LC-MS system.
-
Analyte Stability: Linoleoyl-CoA, like other long-chain acyl-CoAs, is susceptible to degradation, especially in aqueous solutions at room temperature.[1][2] Ensure that samples are processed quickly and kept cold. For extracted samples, reconstitution in methanol has been shown to provide better stability.[1]
-
Sample Carryover: Residual linoleoyl-CoA from a previous injection can carry over to the next, causing artificially high signals in subsequent runs. Incorporating a wash step with a strong organic solvent, such as 0.1% phosphoric acid, between injections can help mitigate this.
-
Contamination: Contaminants in the mobile phase, from plasticware, or from the sample matrix itself can cause ion suppression, leading to reduced signal intensity. Alkylated amine contaminants from solvents like methanol and isopropanol have been reported to affect neutral lipid analysis. Using high-purity, LC-MS grade solvents is crucial.
-
Adduct Formation: The presence of alkali metal ions, such as sodium (Na+) and potassium (K+), in the mobile phase or from glassware can lead to the formation of [M+Na]+ and [M+K]+ adducts.[3] This can split the signal between the desired protonated molecule ([M+H]+) and these adducts, reducing the intensity of the target ion and affecting reproducibility. The addition of a small amount of a weak acid, like formic acid, to the mobile phase can promote the formation of the protonated species.[3]
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for linoleoyl-CoA?
A1: For positive ion mode electrospray ionization (ESI), the most common fragmentation of acyl-CoAs is a neutral loss of 507 Da, corresponding to the 3'-phosphate-adenosine-5'-diphosphate moiety.[4][5] Therefore, the primary MRM transition for linoleoyl-CoA (Molecular Weight: 1017.3) would be:
-
Precursor Ion (Q1): m/z 1018.3 [M+H]+
-
Product Ion (Q3): m/z 511.3 [M+H - 507]+
A secondary, confirmatory transition can also be monitored:
-
Precursor Ion (Q1): m/z 1018.3 [M+H]+
-
Product Ion (Q3): m/z 428 (corresponding to fragmentation between the 5' diphosphates)[1]
Q2: How can I prevent in-source decay of linoleoyl-CoA?
A2: In-source decay or fragmentation can lead to a loss of the precursor ion signal. To minimize this:
-
Optimize Source Parameters: Carefully tune the ESI source parameters. High temperatures and harsh cone voltages can promote fragmentation. Start with lower values and gradually increase them to find the optimal balance between desolvation and fragmentation.
-
Mobile Phase Composition: The choice of mobile phase can influence analyte stability in the ESI source. The use of ammonium hydroxide in the mobile phase has been shown to be effective for the separation of long-chain acyl-CoAs.[6]
Q3: What are the best practices for sample preparation to ensure linoleoyl-CoA stability?
A3: Due to the inherent instability of acyl-CoAs, proper sample preparation is critical.[2]
-
Rapid Processing: Process samples quickly and on ice to minimize enzymatic degradation.
-
Efficient Extraction: Use established lipid extraction methods, such as those based on the Folch or Bligh and Dyer protocols, which utilize chloroform and methanol mixtures.
-
Appropriate Reconstitution: After extraction and drying, reconstitute the sample in a solvent that ensures stability. Methanol has been shown to be a suitable choice.[1] Avoid storing samples in aqueous solutions for extended periods.
Q4: My peak shape for linoleoyl-CoA is poor (tailing or fronting). How can I improve it?
A4: Poor peak shape can be caused by several factors:
-
Column Contamination: Residual matrix components can build up on the column, leading to peak tailing. A regular column wash protocol is recommended.
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry may be necessary.
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for Linoleoyl-CoA Quantification
This protocol provides a starting point for the analysis of linoleoyl-CoA. Optimization will likely be required for your specific instrument and application.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for long-chain acyl-CoAs.
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[6]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary (Quantitative): Q1 1018.3 -> Q3 511.3
-
Secondary (Qualitative): Q1 1018.3 -> Q3 428.0
-
-
Source Parameters: These are instrument-dependent and require optimization. Typical starting points are:
-
Spray Voltage: 3.0-4.0 kV
-
Capillary Temperature: 250-300 °C
-
Sheath and Aux Gas Flow: Optimize for stable spray and good signal.
-
-
Collision Energy: Optimize for the specific MRM transitions to achieve maximal product ion intensity.
-
Data Tables
Table 1: Common Adducts of Linoleoyl-CoA in Positive ESI Mode
| Adduct | m/z | Notes |
| Protonated [M+H]+ | 1018.3 | The desired species for quantification. |
| Sodiated [M+Na]+ | 1040.3 | Can reduce the intensity of the protonated species. Often caused by contamination from glassware or solvents. |
| Potassiated [M+K]+ | 1056.4 | Less common than sodium adducts but can also be present from similar contamination sources. |
Table 2: Troubleshooting Summary for Signal Loss
| Symptom | Possible Cause | Recommended Action |
| No Signal | Incorrect MRM transitions | Verify precursor and product ions for linoleoyl-CoA. |
| Degraded standard or sample | Prepare fresh standards and samples. | |
| Clogged system | Check for high backpressure and perform system maintenance. | |
| Weak Signal | Ion suppression | Improve chromatographic separation to resolve co-eluting interferences. |
| Suboptimal source parameters | Tune ESI source voltage, gas flows, and temperature. | |
| Inefficient extraction | Optimize the sample extraction protocol. | |
| Inconsistent Signal | Sample instability | Keep samples cold and analyze them promptly after preparation. |
| Sample carryover | Implement a column wash with a strong organic solvent between injections. | |
| Fluctuating adduct formation | Add a weak acid (e.g., formic acid) to the mobile phase to promote protonation. |
Visualizations
Caption: Fragmentation pathway of Linoleoyl-CoA in positive ESI-MS/MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in linoleoyl-CoA quantification
Welcome to the technical support center for the accurate quantification of linoleoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in linoleoyl-CoA analysis, with a primary focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact linoleoyl-CoA quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as linoleoyl-CoA, due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantification. In biological samples, phospholipids are a major contributor to matrix effects in lipid analysis.
Q2: What is the most effective strategy to compensate for matrix effects in linoleoyl-CoA quantification?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for linoleoyl-CoA would be, for example, [U-¹³C₁₈]-linoleoyl-CoA. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: My signal for linoleoyl-CoA is inconsistent or lower than expected. What are the potential causes?
A3: Inconsistent or low signal for linoleoyl-CoA can stem from several factors:
-
Matrix Effects: Co-eluting matrix components, particularly phospholipids, can suppress the ionization of linoleoyl-CoA.
-
Analyte Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions and at alkaline or strongly acidic pH. Improper sample handling and storage can lead to degradation.
-
Suboptimal Extraction: The chosen extraction method may not be efficient for long-chain acyl-CoAs, resulting in poor recovery.
-
Inefficient Chromatographic Separation: Poor separation of linoleoyl-CoA from interfering compounds can lead to ion suppression.
-
Mass Spectrometer Settings: The ionization and fragmentation parameters may not be optimized for linoleoyl-CoA.
Q4: Can I use a non-isotopically labeled internal standard for linoleoyl-CoA quantification?
A4: While a SIL-IS is ideal, a structurally similar long-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), can be used as an internal standard. However, it may not perfectly mimic the chromatographic behavior and ionization response of linoleoyl-CoA, and therefore may not fully compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inefficient chromatographic separation or column overload. | Optimize the LC gradient, flow rate, and mobile phase composition. Ensure the injection volume and concentration are within the linear range of the column. |
| High Background Noise | Contamination from solvents, glassware, or the LC-MS system. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Perform a system flush and check for leaks or contamination in the LC-MS system. |
| Low Analyte Recovery | Inefficient sample extraction or analyte degradation. | Optimize the extraction protocol. Consider different solvent systems or solid-phase extraction (SPE) cartridges. Ensure samples are processed quickly and at low temperatures to minimize degradation. Evaluate the stability of linoleoyl-CoA in your extraction solvent. |
| Significant Ion Suppression | Co-elution of matrix components, especially phospholipids. | Improve sample cleanup using techniques like phospholipid removal plates or a more rigorous SPE protocol. Optimize chromatographic separation to resolve linoleoyl-CoA from interfering compounds. |
| Inconsistent Results Between Replicates | Variability in sample preparation or injection volume. | Ensure precise and consistent execution of the sample preparation protocol. Use an autosampler for consistent injection volumes. Incorporate a suitable internal standard to normalize for variations. |
Experimental Protocols
Protocol 1: Protein Precipitation for Linoleoyl-CoA Extraction from Cells
This protocol is adapted from a method for the analysis of various acyl-CoAs in cell culture.[1]
-
Cell Harvesting: Remove cell culture media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 2 mL of ice-cold methanol and 15 µL of 10 µM C15:0-CoA (internal standard) to the cell plate. Incubate at -80°C for 15 minutes.
-
Collection: Scrape the cell lysate from the plate and transfer to a centrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a glass tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue
This protocol provides a robust method for the extraction and purification of long-chain acyl-CoAs from tissue samples.[2][3]
-
Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.
-
Protein Precipitation: Precipitate proteins using an appropriate method (e.g., with an organic solvent).
-
SPE Column Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the long-chain acyl-CoAs with an appropriate solvent mixture.
-
Analysis: Analyze the eluate by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of long-chain acyl-CoAs, including linoleoyl-CoA (C18:2-CoA), in rat liver tissue.[3][4]
| Analyte | Accuracy (%) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) |
| Palmitoyl-CoA (C16:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Palmitoleoyl-CoA (C16:1) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Stearoyl-CoA (C18:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Oleoyl-CoA (C18:1) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Linoleoyl-CoA (C18:2) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
Visualizations
Caption: General workflow for linoleoyl-CoA quantification.
Caption: Key strategies for mitigating matrix effects.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
addressing the instability of linoleoyl-CoA in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linoleoyl-CoA in aqueous solutions. The information provided addresses common stability issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My linoleoyl-CoA solution was freshly prepared, but I am seeing inconsistent results in my assay. What could be the cause?
A1: Inconsistent results with freshly prepared linoleoyl-CoA solutions are often due to its inherent instability in aqueous environments. Linoleoyl-CoA is susceptible to two primary degradation pathways:
-
Hydrolysis: The thioester bond linking the linoleic acid and Coenzyme A moieties is prone to cleavage in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The polyunsaturated linoleoyl chain is highly susceptible to oxidation, leading to the formation of various oxidized derivatives.
It is crucial to follow strict handling and storage protocols to minimize degradation.
Q2: What are the visible signs of linoleoyl-CoA degradation in my stock solution?
A2: Visual inspection may not always reveal degradation, as the breakdown products are typically soluble and do not cause turbidity. The most reliable way to assess the integrity of your linoleoyl-CoA solution is through analytical methods such as HPLC-MS/MS, which can separate and quantify intact linoleoyl-CoA and its degradation products.
Q3: How should I properly store my linoleoyl-CoA to ensure its stability?
A3: For long-term storage, linoleoyl-CoA should be stored as a dry powder at -20°C or below.[1] In this form, it is stable for at least one year.[1] Aqueous solutions of fatty acyl CoAs are not stable and are prone to rapid degradation.[1] If you must prepare an aqueous stock solution, it is recommended to use it within one day when stored at 2-8°C.[1]
Q4: What is the optimal pH for my aqueous linoleoyl-CoA solution?
A4: Acyl-CoAs are generally unstable in alkaline and strongly acidic solutions due to increased rates of hydrolysis.[2] While the optimal pH for maximum stability has not been definitively established for linoleoyl-CoA, it is advisable to maintain the pH of your solution close to neutral (pH 6.5-7.5) to minimize thioester bond cleavage. The stability of acyl-CoAs has been tested in solutions with varying pH, and it was found that they are prone to hydrolysis.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay | Degradation of linoleoyl-CoA due to hydrolysis or oxidation. | Prepare fresh solutions of linoleoyl-CoA for each experiment. Minimize the time the solution is kept at room temperature. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your solution to prevent oxidation. |
| High background signal in my assay | Presence of degradation products that interfere with the assay. | Purify the linoleoyl-CoA solution using solid-phase extraction (SPE) to remove degradation products before use. |
| Variability between experimental replicates | Inconsistent handling of linoleoyl-CoA solutions. | Standardize the preparation and handling of your linoleoyl-CoA solutions. Ensure all solutions are prepared using the same protocol and are used within the same timeframe. |
| Precipitate formation in the solution | Poor solubility of linoleoyl-CoA at high concentrations. | Prepare solutions at a lower concentration. Sonication may be used to aid dissolution, but care should be taken to avoid excessive heating which can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Linoleoyl-CoA Aqueous Solution
This protocol describes the preparation of a linoleoyl-CoA solution with considerations for minimizing degradation.
Materials:
-
Linoleoyl-CoA powder
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Degassed, deionized water or buffer (e.g., phosphate buffer, pH 7.0)
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Inert gas (e.g., argon or nitrogen)
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Sonicator (optional)
-
Sterile, amber glass vials
Procedure:
-
Bring the linoleoyl-CoA powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of linoleoyl-CoA in a sterile environment.
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Dissolve the powder in a minimal amount of degassed water or buffer. To degas the solvent, sparge with an inert gas for at least 15 minutes.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution. Avoid prolonged sonication to prevent heating.
-
Once dissolved, bring the solution to the final desired volume with degassed solvent.
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Overlay the solution with an inert gas, cap the vial tightly, and store on ice or at 2-8°C.
-
Use the solution within 24 hours for best results.
Protocol 2: Quantification of Linoleoyl-CoA and its Oxidation Products by LC-MS/MS
This protocol provides a general workflow for the analysis of linoleoyl-CoA stability.
Methodology:
-
Sample Preparation:
-
Prepare linoleoyl-CoA solutions under different conditions (e.g., varying pH, temperature, or exposure to light).
-
At specified time points, quench the degradation by adding a cold organic solvent (e.g., methanol) and an internal standard.
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Centrifuge the samples to pellet any precipitated material.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable reversed-phase column for the separation of linoleoyl-CoA and its more polar degradation products.
-
Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify linoleoyl-CoA and its expected oxidation products (e.g., hydroxy-octadecadienoyl-CoA).
-
-
Data Analysis:
-
Calculate the concentration of intact linoleoyl-CoA and its degradation products at each time point.
-
Plot the concentration of intact linoleoyl-CoA over time to determine its degradation rate under each condition.
-
Visualizations
References
Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Acyl-CoAs
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the chromatographic separation of acyl-Coenzyme A (acyl-CoA) molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic analysis of acyl-CoAs.
Question: Why am I seeing poor peak shapes (tailing, fronting, or broad peaks) for my acyl-CoA analytes?
Answer:
Poor peak shape is a common issue in acyl-CoA chromatography and can stem from several factors. Here are the primary causes and their solutions:
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Secondary Interactions: Residual silanol groups on silica-based columns can interact with the phosphate groups of acyl-CoAs, leading to peak tailing.
-
Solution: Use a well-end-capped column or a column with a novel bonding technology to minimize silanol interactions. Operating the mobile phase at a low pH (e.g., with formic or acetic acid) can also suppress the ionization of silanol groups.
-
-
Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, particularly fronting.[1]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains analyte solubility and inject the smallest possible volume.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing as the stationary phase becomes saturated.[2]
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Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the optimal concentration range for your specific column and analytes.
-
-
Extra-Column Dead Volume: Excessive dead volume in the HPLC system (e.g., in tubing or connections) can cause peak broadening.[1]
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume. This is especially critical when using columns with smaller dimensions.[1]
-
-
Sub-optimal Flow Rate or Gradient:
Question: I am struggling to separate isomeric acyl-CoAs (e.g., n-butyryl-CoA and isobutyryl-CoA). How can I improve their resolution?
Answer:
The separation of isomeric acyl-CoAs is challenging due to their identical mass and similar physicochemical properties.[4][5] However, several strategies can be employed:
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High-Efficiency Columns: Ultra-performance liquid chromatography (UPLC) or UHPLC systems with columns packed with sub-2 µm particles can provide the high efficiency needed to resolve isomers.[4]
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Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can enhance the separation of closely related acyl-CoAs.[5] These reagents form neutral complexes with the charged acyl-CoA molecules, modifying their retention on a reversed-phase column.
-
Two-Dimensional LC (2D-LC): For highly complex samples, a 2D-LC approach can provide a significant increase in resolving power.[5] In this technique, fractions from the first dimension of separation are subjected to a second, orthogonal separation.
-
Method Optimization: Fine-tuning mobile phase composition, gradient slope, and column temperature can improve the resolution of isomeric species.
Question: My sensitivity is low, and I'm having trouble detecting low-abundance acyl-CoAs. What can I do?
Answer:
Low sensitivity can be a significant hurdle, especially when working with limited biological samples. Consider the following approaches:
-
Sample Preparation: Ensure your extraction protocol is optimized for acyl-CoAs. Protein precipitation is a common first step.[6] The stability of acyl-CoAs is critical; they are susceptible to hydrolysis. Samples should be kept cold and processed quickly. Reconstituting dry samples in a buffered solution (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7) can improve stability.[7]
-
Mass Spectrometry (MS) Detection:
-
Utilize tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for targeted analysis. This technique offers high sensitivity and selectivity.[6]
-
Optimize MS parameters, including electrospray ionization (ESI) source conditions (e.g., spray voltage, gas temperatures) and analyte-specific parameters like collision energy.
-
-
Chromatography:
-
Sharper peaks lead to higher peak heights and better sensitivity.[1] Implement the strategies for improving peak shape mentioned above.
-
Reduce column internal diameter. A smaller ID column can increase sensitivity by reducing analyte dilution.
-
Question: How do I choose between Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing Chromatography for acyl-CoA analysis?
Answer:
The choice of chromatographic mode depends on the specific goals of your analysis:
-
Reversed-Phase (RP) Chromatography: This is the most common technique. Retention is based on the hydrophobicity of the acyl chain.[8] Longer chains are retained more strongly. It is effective for separating acyl-CoAs based on chain length and the degree of unsaturation.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds.[9] Since all acyl-CoAs share a common polar head group (Coenzyme A), HILIC can be used to separate them as a class from other lipids.[9] Recent methods using zwitterionic HILIC columns have successfully analyzed a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[10][11]
-
Ion-Pairing Chromatography: This technique is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase. It is particularly useful for increasing the retention of short-chain, more polar acyl-CoAs that may elute too early in traditional RP chromatography and for improving the separation of isomers.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of acyl-CoAs?
Acyl-CoAs present several analytical challenges due to their amphipathic nature, with a polar head group and a variable, nonpolar acyl chain. Key challenges include:
-
Wide range of polarities: The acyl chain can range from 2 carbons (acetyl-CoA) to over 22 carbons (very-long-chain acyl-CoAs), making it difficult to develop a single method that can retain and resolve all species.[12]
-
Presence of isomers: Many acyl-CoAs exist as structural isomers (e.g., branched-chain vs. straight-chain), which are difficult to separate chromatographically.[4][5]
-
Sample instability: The thioester bond in acyl-CoAs is prone to hydrolysis, requiring careful sample handling and storage.
-
Low abundance: Many acyl-CoAs are present at low concentrations in biological samples, requiring highly sensitive analytical methods.
Q2: How can I prevent the degradation of my acyl-CoA samples during preparation?
To maintain sample integrity, follow these guidelines:
-
Rapid Processing: Perform extraction steps quickly and at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation.
-
Acidic Quenching: Use an acidic extraction solvent (e.g., containing formic or acetic acid) to quench enzymatic activity.
-
Proper Storage: Store extracts at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Reconstitution Buffer: After evaporating the extraction solvent, reconstitute the dried extract in a neutral or slightly acidic buffer, as acyl-CoAs can be unstable at basic pH. A solution of 50% methanol / 50% 50 mM ammonium acetate (pH 7) has been shown to provide good stability.[7]
Q3: What type of mass spectrometer is best suited for acyl-CoA analysis?
A triple quadrupole mass spectrometer is the instrument of choice for targeted, quantitative analysis of acyl-CoAs due to its high sensitivity and selectivity when operated in MRM mode.[6] For untargeted or discovery metabolomics, high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments are preferred as they provide accurate mass measurements that aid in the identification of unknown acyl-CoAs.[9]
Q4: Can I analyze short-, medium-, and long-chain acyl-CoAs in a single chromatographic run?
Yes, this is now possible. While traditionally challenging, recent advancements have led to methods capable of this comprehensive analysis. A method using a zwitterionic HILIC column has been developed to cover free CoA and short- to long-chain acyl-CoAs in one analytical run.[10][11] Another approach involves the serial combination of reversed-phase and HILIC separations in an automated fashion.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Methods for Acyl-CoA Analysis
| Feature | Reversed-Phase (RP) | HILIC (Zwitterionic) | Ion-Pairing RP |
| Primary Separation Mechanism | Hydrophobicity of acyl chain | Hydrophilicity of CoA headgroup | Mixed-mode (hydrophobic & ionic) |
| Typical Analytes | Medium to long-chain acyl-CoAs | Broad range (Free CoA to long-chain) | Short-chain acyl-CoAs, Isomers |
| Mobile Phase Additives | Formic acid, Acetic acid | Ammonium acetate, Ammonium formate | Alkylammonium or alkylsulfonate salts |
| Advantages | Good separation by chain length | Comprehensive analysis in a single run | Improved retention of polar analytes |
| Limitations | Poor retention of short-chain species | May have lower resolution for isomers | Can cause ion suppression in MS |
Experimental Protocols
Protocol 1: General Acyl-CoA Extraction from Tissues or Cells
-
Homogenization: Homogenize the frozen tissue sample or cell pellet in a cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid) on ice.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7) prior to LC-MS analysis.[7]
Protocol 2: UPLC-MS/MS Method for Short-Chain Acyl-CoA Isomer Separation
This protocol is based on a method developed for separating isomeric short-chain acyl-CoAs.[4]
-
LC System: UPLC system
-
Column: High-strength silica C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 2% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
Detection: MRM analysis targeting the specific precursor-to-product ion transitions for each acyl-CoA.
Visualizations
Caption: A typical experimental workflow for acyl-CoA analysis.
Caption: A troubleshooting decision tree for poor peak shapes.
Caption: Simplified pathway of fatty acid β-oxidation.
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. silicycle.com [silicycle.com]
- 3. how to get sharper peak shape? - Chromatography Forum [chromforum.org]
- 4. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fatty acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Avoid Auto-oxidation of Polyunsaturated Acyl-CoAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the auto-oxidation of polyunsaturated acyl-CoAs (PUFA-CoAs) during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Enzymatic Assays
Symptoms:
-
Variable enzyme kinetics (e.g., changing Km or Vmax).
-
High background signal.
-
Loss of biological activity of the PUFA-CoA substrate over the course of an experiment.
Possible Cause: Auto-oxidation of the PUFA-CoA stock solution or in the reaction mixture. Oxidized PUFA-CoAs can act as inhibitors or alternative substrates for enzymes, leading to unreliable results.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Visually Inspect: Check for cloudiness or precipitation in your frozen stock, which may indicate degradation.
-
Analytical Confirmation: If available, use LC-MS/MS to check for the presence of oxidized species (e.g., hydroxides, hydroperoxides) in your PUFA-CoA stock.
-
-
Optimize a Fresh Stock Solution:
-
Prepare a fresh stock solution of the PUFA-CoA in an appropriate organic solvent (e.g., ethanol) and store it under an inert gas (argon or nitrogen) at -80°C in a glass vial with a Teflon-lined cap. Avoid plastic containers for organic solutions as they can leach impurities.
-
-
Incorporate Antioxidants:
-
Add a low concentration of an antioxidant like butylated hydroxytoluene (BHT) (e.g., 10-50 µM) to your stock solution and/or reaction buffers.
-
-
Degas Buffers:
-
Before use, degas all aqueous buffers to remove dissolved oxygen, a key component in auto-oxidation. This can be done by sparging with an inert gas or by using a vacuum pump.
-
-
Minimize Exposure to Air and Light:
-
During the experiment, keep PUFA-CoA solutions on ice and protected from light as much as possible. Prepare working dilutions immediately before use.
-
-
Chelate Metal Ions:
-
Trace metal ions can catalyze oxidation. Include a chelating agent like EDTA (e.g., 0.1-1 mM) in your reaction buffers to sequester these ions.
-
Issue 2: Unexpected Cellular Responses or Toxicity in Cell-Based Assays
Symptoms:
-
Increased cell death or signs of cytotoxicity not attributable to the expected biological activity of the PUFA-CoA.
-
Activation of stress-related signaling pathways.
-
High variability between replicate wells.
Possible Cause: The accumulation of lipid peroxidation products, which can be cytotoxic and induce specific cell death pathways like ferroptosis.
Troubleshooting Steps:
-
Prepare Fresh PUFA-CoA Working Solutions:
-
Do not use aged or improperly stored PUFA-CoA solutions for cell-based experiments. Prepare fresh dilutions from a validated stock immediately before adding to cells.
-
-
Use Antioxidants in Culture Media:
-
Supplement your cell culture media with antioxidants like Trolox (a water-soluble vitamin E analog) or Ferrostatin-1 (a specific ferroptosis inhibitor) to counteract lipid peroxidation.
-
-
Control for Vehicle Effects:
-
Ensure that the solvent used to dissolve the PUFA-CoA is not causing cytotoxicity at the final concentration used in the experiment.
-
-
Monitor Lipid Peroxidation:
-
Use a fluorescent probe, such as C11-BODIPY™ 581/591, to measure lipid peroxidation in your cells following treatment with the PUFA-CoA. An increase in the oxidized form of the probe indicates oxidative stress.
-
-
Minimize Light Exposure:
-
Perform cell manipulations under subdued lighting, as light can promote the formation of reactive oxygen species.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the auto-oxidation of PUFA-CoAs?
A1: The primary factors include:
-
Oxygen: The presence of molecular oxygen is essential for the initiation and propagation of the oxidation chain reaction.
-
Reactive Oxygen Species (ROS): Free radicals can abstract a hydrogen atom from the PUFA-CoA, initiating lipid peroxidation.
-
Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS through Fenton-like reactions.
-
Light and Heat: These can provide the energy to initiate the oxidation process.
-
pH: While less studied for PUFA-CoAs specifically, the stability of related lipids can be pH-dependent.
Q2: How should I store my PUFA-CoA stock solutions to minimize oxidation?
A2: For optimal stability, PUFA-CoAs should be stored as solutions in a suitable organic solvent (e.g., ethanol, methanol) at -80°C in glass vials with Teflon-lined caps. The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing. Avoid storing PUFA-CoAs as dry powders, as they can be hygroscopic and prone to oxidation upon exposure to air.
Q3: Can I use plastic tubes and pipette tips when handling PUFA-CoAs?
A3: When handling PUFA-CoAs in organic solvents, it is crucial to use glass or Teflon-lined containers and glass pipettes or syringes. Plastics can leach plasticizers and other contaminants that can interfere with your experiments. For aqueous solutions of PUFA-CoAs, high-quality polypropylene tubes and tips are generally acceptable for short-term use, but glass is always preferred for long-term storage.
Q4: What are some common antioxidants I can use, and at what concentrations?
A4: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for lipid solutions. A final concentration of 10-50 µM is typically sufficient. For cell-based assays, water-soluble antioxidants like Trolox (20-100 µM) can be used. If you suspect ferroptosis, Ferrostatin-1 (0.1-1 µM) is a specific inhibitor of this pathway.
Q5: How can I detect if my PUFA-CoA has been oxidized?
A5: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique can separate the parent PUFA-CoA from its oxidized products (e.g., hydroxy, hydroperoxy, and keto derivatives) and identify them based on their mass-to-charge ratio.
Data Presentation: Factors Influencing PUFA-CoA Stability
| Factor | Condition Promoting Oxidation | Recommended Practice for Stability | Rationale |
| Solvent | Aqueous buffers | Organic solvents (e.g., ethanol) | Reduces hydrolysis and interaction with dissolved oxygen. |
| Temperature | Room temperature or 37°C | ≤ -20°C (ideally -80°C) for storage | Lowers the rate of chemical reactions. |
| Oxygen | Exposure to air | Storage under inert gas (Ar, N₂) | Oxygen is a key reactant in auto-oxidation. |
| Light | Exposure to UV or ambient light | Storage in amber vials or in the dark | Light provides energy to initiate oxidation. |
| Metal Ions | Presence of Fe²⁺, Cu²⁺, etc. | Use of metal chelators (e.g., EDTA) | Prevents catalysis of ROS formation. |
| pH | Extremes of pH | Neutral pH (around 7.0-7.4) | Can affect the stability of the thioester bond. |
| Antioxidants | Absence of radical scavengers | Addition of BHT or Trolox | Terminates the free radical chain reaction. |
Experimental Protocols
Protocol 1: General Handling and Preparation of PUFA-CoA Working Solutions
This protocol provides a general guideline for the preparation of PUFA-CoA working solutions for enzymatic or cell-based assays.
Materials:
-
PUFA-CoA stock solution (in organic solvent, stored at -80°C under inert gas)
-
Degassed aqueous buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Metal chelator (e.g., 100 mM EDTA stock)
-
Antioxidant (e.g., 10 mM BHT in ethanol)
-
Glass syringes or pipettes
-
Polypropylene microcentrifuge tubes
Procedure:
-
Prepare Buffer: To your aqueous buffer, add EDTA to a final concentration of 0.5 mM. If compatible with your assay, add BHT to a final concentration of 20 µM. Degas the buffer by sparging with argon or nitrogen for 15-20 minutes.
-
Thaw Stock Solution: Retrieve the PUFA-CoA stock vial from the -80°C freezer and allow it to warm to room temperature before opening to prevent condensation.
-
Prepare Dilution: In a polypropylene tube, prepare your desired concentration of PUFA-CoA by diluting the stock solution in the prepared aqueous buffer. Perform this step on ice.
-
Mix Gently: Mix the solution by gentle vortexing or inversion. Avoid vigorous shaking, which can introduce oxygen.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions of PUFA-CoAs.
Protocol 2: LC-MS/MS Method for Detection of PUFA-CoA Oxidation
This protocol provides a general framework for the detection of oxidized PUFA-CoAs. Specific parameters will need to be optimized for your instrument and the specific PUFA-CoA.
Sample Preparation:
-
Extract the PUFA-CoAs from your experimental sample using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 80:20 methanol:water).
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the PUFA-CoAs.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific molecule and adducts of interest.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted detection of the parent PUFA-CoA and its expected oxidized products. The precursor ion will be the mass of the PUFA-CoA, and product ions will correspond to characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example |
| Arachidonoyl-CoA | [M+H]⁺ or [M-H]⁻ | Fragment of CoA, fragment of arachidonate |
| Oxidized Arachidonoyl-CoA | [M+16+H]⁺ or [M+16-H]⁻ | Characteristic fragments of oxidized arachidonate |
Mandatory Visualizations
Caption: Mitochondrial beta-oxidation pathway for saturated fatty acyl-CoAs.
Caption: The role of PUFA-CoAs in the ferroptosis signaling pathway.[1][2][3]
References
Validation & Comparative
Comparative Kinetics of Acyl-CoA Synthetase (ACSL) Isoforms with Linoleoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of various Acyl-CoA Synthetase (ACSL) isoforms with respect to the substrate linoleoyl-CoA. ACSL enzymes are critical in lipid metabolism, catalyzing the ATP-dependent esterification of free fatty acids to acyl-CoAs, thereby activating them for downstream metabolic pathways. Understanding the isoform-specific kinetics for key fatty acids like linoleic acid is crucial for research in metabolic diseases and for the development of targeted therapeutics.
Quantitative Data Summary
| Isoform | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Notes on Substrate Preference |
| ACSL1 | Data not available | Data not available | Data not available | Essential for the activation of linoleic acid for ω-O-acylceramide biosynthesis in the skin.[1] Also involved in oleate- and linoleate-mediated inhibition of cholesterol efflux.[2] |
| ACSL3 | Data not available | Data not available | Data not available | Preferentially utilizes myristate, arachidonate, and eicosapentaenoate. |
| ACSL4 | Data not available | Data not available | Data not available | Shows a significantly lower preference for linoleic acid compared to arachidonic acid.[3] |
| ACSL5 | Data not available | Data not available | Data not available | Known to catalyze the activation of long-chain fatty acids including linoleic acid.[4] |
| ACSL6 V1 | 11.2 | 1.95 | 0.174 | Prefers octadecapolyenoic acids, such as linoleic acid.[5][6] |
| ACSL6 V2 | 58.6 | 2.11 | 0.036 | Has a lower affinity for linoleic acid compared to ACSL6 V1.[5] |
Experimental Protocols
A generalized protocol for determining acyl-CoA synthetase activity is described below. This method is based on the principles outlined in various studies and can be adapted for specific ACSL isoforms and substrates.
Acyl-CoA Synthetase (ACS) Activity Assay
This protocol describes a common method to measure the enzymatic activity of ACSL isoforms by quantifying the formation of acyl-CoA from a fatty acid substrate.
Materials:
-
Enzyme Source: Purified recombinant ACSL isoform or cell/tissue lysates overexpressing the isoform of interest.
-
Reaction Buffer: Typically a Tris-HCl or HEPES-based buffer (pH 7.5-8.0) containing:
-
ATP (1-10 mM)
-
Coenzyme A (CoA-SH) (0.5-1 mM)
-
Magnesium chloride (MgCl₂) (5-10 mM)
-
Dithiothreitol (DTT) (1-2 mM) as a reducing agent.
-
-
Substrate: Linoleic acid, often radiolabeled (e.g., [¹⁴C]linoleic acid) for detection.
-
Stopping Solution: A mixture to halt the reaction, such as Dole's reagent (isopropanol:heptane:1M H₂SO₄, 40:10:1 v/v/v).
-
Extraction Solvents: Heptane and alkaline ethanol.
-
Scintillation Cocktail and Counter: For quantification of radiolabeled product.
-
Alternative (Non-radioactive) method: Use of a fluorescent probe that reacts with the product or a coupled enzyme assay where the product of the ACSL reaction is a substrate for a subsequent reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
Procedure:
-
Enzyme Preparation:
-
If using cell or tissue lysates, homogenize the sample in a suitable lysis buffer and determine the protein concentration.
-
If using a purified enzyme, dilute it to the desired concentration in the reaction buffer.
-
-
Reaction Setup:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, CoA, and MgCl₂.
-
Pre-incubate the reaction mixture at the desired temperature (typically 30-37°C) for a few minutes.
-
-
Initiation of Reaction:
-
Add the enzyme source to the pre-warmed reaction mixture.
-
Start the reaction by adding the linoleic acid substrate. The final reaction volume is typically between 100-200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 5-30 minutes), ensuring the reaction rate is linear during this time.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stopping solution.
-
-
Extraction of Acyl-CoA:
-
Add heptane to extract the unreacted fatty acid. Vortex and centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA product.
-
The unreacted fatty acid can be removed by aspiration of the upper phase. This step is repeated to ensure complete removal.
-
The acyl-CoA in the aqueous phase is then quantified.
-
-
Quantification:
-
If using a radiolabeled substrate, add a scintillation cocktail to the aqueous phase and measure the radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the specific detection protocol for the fluorescent probe or coupled enzyme assay.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the linoleic acid substrate and fit the data to the Michaelis-Menten equation using a suitable software program.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining ACSL kinetic parameters.
Signaling Pathway: ACSL1 in Skin Barrier Formation
Caption: ACSL1-mediated synthesis of ω-O-acylceramide for skin barrier.
References
- 1. Acsl1 is essential for skin barrier function through the activation of linoleic acid and biosynthesis of ω-O-acylceramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase 1 is required for oleate and linoleate mediated inhibition of cholesterol efflux through ATP-binding cassette transporter A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Linoleoyl-CoA as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of more specific and sensitive biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Linoleoyl-CoA, an activated form of the essential omega-6 fatty acid linoleic acid, is emerging as a potential candidate due to its central role in lipid metabolism and cellular signaling. This guide provides an objective comparison of linoleoyl-CoA with established biomarkers for metabolic diseases, supported by experimental data and detailed methodologies.
Comparative Analysis of Linoleoyl-CoA and Standard Biomarkers
The following tables summarize the performance characteristics of linoleoyl-CoA in comparison to commonly used biomarkers for type 2 diabetes, obesity, and NAFLD. It is important to note that while research on linoleoyl-CoA is promising, it is still in the earlier stages of validation compared to the well-established traditional biomarkers.
Table 1: Comparison of Biomarkers for Type 2 Diabetes
| Biomarker | Type | Sensitivity & Specificity | Correlation with Disease Progression | Clinical Utility |
| Linoleoyl-CoA | Acyl-CoA | Data not yet established. | Altered levels are associated with changes in insulin sensitivity and glucose metabolism. | Under investigation; may provide insights into lipotoxicity and beta-cell function. |
| Fasting Plasma Glucose | Small Molecule | Good | Strong | Standard diagnostic and monitoring tool. |
| HbA1c | Glycated Protein | High | Strong | Gold standard for long-term glycemic control monitoring. |
| C-Peptide | Peptide Hormone | High | Good | Measures endogenous insulin production. |
| Free Fatty Acids | Lipid | Moderate | Good | Elevated levels are associated with insulin resistance. |
Table 2: Comparison of Biomarkers for Obesity
| Biomarker | Type | Sensitivity & Specificity | Correlation with Disease Progression | Clinical Utility |
| Linoleoyl-CoA | Acyl-CoA | Data not yet established. | Levels may reflect dietary fat intake and adipose tissue lipid flux. | Potential to indicate metabolic health status in obesity. |
| Body Mass Index (BMI) | Anthropometric | High | Good | Standard screening tool for overweight and obesity. |
| Waist Circumference | Anthropometric | High | Strong | Indicates central adiposity, a key risk factor. |
| Leptin | Adipokine | Moderate | Good | Hormone involved in appetite regulation; levels correlate with fat mass. |
| Adiponectin | Adipokine | Moderate | Good | Lower levels are associated with increased adiposity and insulin resistance. |
| C-Reactive Protein (CRP) | Inflammatory | Moderate | Good | A marker of systemic inflammation, often elevated in obesity. |
Table 3: Comparison of Biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD)
| Biomarker | Type | Sensitivity & Specificity | Correlation with Disease Progression | Clinical Utility |
| Linoleoyl-CoA | Acyl-CoA | Data not yet established. | May be involved in hepatic lipid accumulation and inflammation. | Potential to differentiate between simple steatosis and NASH. |
| Alanine Aminotransferase (ALT) | Enzyme | Moderate | Moderate | A common marker of liver injury, but not specific to NAFLD. |
| Aspartate Aminotransferase (AST) | Enzyme | Moderate | Moderate | Used in conjunction with ALT to assess liver damage. |
| Triglycerides | Lipid | Moderate | Good | Often elevated in patients with NAFLD. |
| Imaging (Ultrasound, MRI) | - | High | Good | Non-invasive methods to detect hepatic steatosis. |
| Liver Biopsy | Tissue | High | High | Gold standard for diagnosing and staging NAFLD/NASH, but invasive. |
Signaling Pathways and Experimental Workflows
To understand the potential of linoleoyl-CoA as a biomarker, it is crucial to visualize its role in metabolic pathways and the workflow for its validation.
Figure 1. Central role of linoleoyl-CoA in cellular lipid metabolism.
Figure 2. Workflow for validating linoleoyl-CoA as a biomarker.
Figure 3. Linoleoyl-CoA's role in key metabolic signaling pathways.
Experimental Protocols
Quantification of Linoleoyl-CoA in Plasma and Tissue Samples using LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of linoleoyl-CoA from biological matrices.
1. Materials and Reagents:
-
Internal Standard (IS): [¹³C₁₈]-Linoleoyl-CoA or other appropriate stable isotope-labeled standard.
-
Extraction Solvents: Isopropanol, Acetonitrile, Chloroform, Formic Acid.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (7:3, v/v).
-
Biological Samples: Plasma or tissue homogenates.
2. Sample Preparation and Extraction:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.
-
Add 1 mL of ice-cold isopropanol/acetonitrile (1:1, v/v) to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linoleoyl-CoA: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.
-
-
4. Data Analysis and Quantification:
-
Peak areas of linoleoyl-CoA and the internal standard are integrated.
-
A calibration curve is generated using known concentrations of linoleoyl-CoA standards.
-
The concentration of linoleoyl-CoA in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.
Conclusion
Linoleoyl-CoA holds promise as a novel biomarker for metabolic diseases due to its integral role in lipid metabolism and signaling. Alterations in its levels may provide a more direct readout of the metabolic dysregulation that characterizes conditions like type 2 diabetes, obesity, and NAFLD. However, further research is required to establish its clinical utility. Specifically, large-scale clinical studies are needed to determine the sensitivity, specificity, and predictive value of linoleoyl-CoA in diverse patient populations and to directly compare its performance against the current gold-standard biomarkers. The detailed experimental protocol provided here offers a standardized approach for researchers to contribute to the growing body of evidence required for the validation of linoleoyl-CoA in clinical practice.
The Impact of Acyl-CoA Unsaturation on Membrane Fluidity: A Comparative Analysis of Linoleoyl-CoA and Oleoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid molecules on cell membrane properties is paramount. This guide provides a detailed comparison of how linoleoyl-CoA and oleoyl-CoA, two common long-chain fatty acyl-CoAs, differentially modulate membrane fluidity. This comparison is supported by experimental data and detailed methodologies to aid in experimental design and data interpretation.
The fluidity of a cell membrane is a critical determinant of its function, influencing everything from signal transduction to membrane trafficking. A key factor governing this property is the composition of the lipid bilayer, particularly the degree of unsaturation in the fatty acyl chains of phospholipids. Linoleoyl-CoA (18:2) and oleoyl-CoA (18:1) are precursors for the synthesis of various phospholipids and differ by a single double bond in their acyl chains. This subtle structural difference leads to significant variations in their impact on membrane biophysics.
Based on fundamental principles of lipid biochemistry, the presence of double bonds in fatty acyl chains introduces "kinks," which disrupt the orderly packing of phospholipid molecules. This disruption leads to an increase in the space between lipids, thereby enhancing membrane fluidity. Consequently, it is hypothesized that linoleoyl-CoA, with its two double bonds, will have a more pronounced fluidizing effect on membranes compared to the monounsaturated oleoyl-CoA.
Quantitative Comparison of Membrane Fluidity Effects
While direct comparative studies on linoleoyl-CoA and oleoyl-CoA are limited, extensive research on their corresponding free fatty acids, linoleic acid and oleic acid, provides valuable insights. The following data, derived from differential scanning calorimetry (DSC) studies, illustrates the differential effects of these fatty acids on the phase transition of phospholipid membranes. A lower phase transition temperature (Tm) indicates a more fluid membrane.
| Phospholipid | Fatty Acid (mol%) | Main Phase Transition Temperature (Tm) (°C) | Effect on Fluidity |
| DMPC | 0 | 23.9 | Baseline |
| Oleic Acid (10) | ~22.5 | Increased | |
| Linoleic Acid (10) | ~21.5 | Markedly Increased | |
| DSPC | 0 | 55.1 | Baseline |
| Oleic Acid (10) | ~53.0 | Increased | |
| Linoleic Acid (10) | ~51.5 | Markedly Increased |
Data extrapolated from phase diagrams presented in Ortiz, A., & Gómez-Fernández, J. C. (1989). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. Chemistry and physics of lipids, 52(1), 43-53.
The data clearly indicates that both oleic acid and linoleic acid decrease the main phase transition temperature of both DMPC and DSPC membranes, signifying an increase in membrane fluidity. Notably, linoleic acid induces a greater depression of the phase transition temperature compared to oleic acid at the same molar concentration, confirming its stronger fluidizing effect.
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the effect of fatty acids on membrane fluidity.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of linoleic acid and oleic acid on the thermotropic phase behavior of phospholipid membranes.
Materials:
-
Dimyristoylphosphatidylcholine (DMPC) or Distearoylphosphatidylcholine (DSPC)
-
Linoleic acid
-
Oleic acid
-
Chloroform
-
Buffer solution (e.g., 10 mM PIPES, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Liposome Preparation:
-
Appropriate amounts of phospholipid (DMPC or DSPC) and the fatty acid (oleic or linoleic acid) are dissolved in chloroform to achieve the desired molar ratios.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with the buffer solution by vortexing at a temperature above the phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
A precise amount of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into a reference pan.
-
The pans are sealed and placed in the calorimeter.
-
The samples are scanned over a defined temperature range (e.g., 10°C to 60°C) at a constant scan rate (e.g., 1°C/min).
-
The heat flow to the sample is measured as a function of temperature. The phase transition is observed as an endothermic peak.
-
The temperature at the peak maximum is taken as the main phase transition temperature (Tm).
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the structural differences of linoleoyl-CoA and oleoyl-CoA and their resulting effect on membrane fluidity.
Caption: Structural differences leading to differential effects on membrane fluidity.
Signaling Pathways and Experimental Workflows
While linoleoyl-CoA and oleoyl-CoA are primarily involved in lipid metabolism and membrane synthesis, the resulting changes in membrane fluidity can indirectly influence signaling pathways. A more fluid membrane can alter the activity of membrane-bound enzymes and receptors by affecting their conformational flexibility and lateral mobility. For instance, increased fluidity can enhance the activity of certain signaling proteins that require dimerization or interaction with other membrane components.
The experimental workflow for investigating these effects typically involves the following steps:
Caption: Workflow for correlating membrane fluidity changes with signaling events.
A Comparative Analysis of the Inhibitory Effects of Linoleoyl-CoA and Palmitoyl-CoA on Key Enzymes
For Immediate Release
SEATTLE, WA – October 30, 2025 – A comprehensive analysis of the inhibitory effects of two prominent long-chain fatty acyl-CoAs, linoleoyl-CoA and palmitoyl-CoA, on a panel of key metabolic and inflammatory enzymes has been compiled to provide researchers, scientists, and drug development professionals with a valuable comparative resource. This guide synthesizes available experimental data on the inhibition of lipoxygenase (LOX), acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase (CPT), offering insights into their differential regulatory roles.
This guide summarizes quantitative data, presents detailed experimental methodologies for key assays, and includes visualizations of pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of the nuanced interactions between these fatty acyl-CoAs and their enzymatic targets.
Quantitative Comparison of Inhibitory Effects
The inhibitory potential of linoleoyl-CoA and palmitoyl-CoA varies significantly depending on the target enzyme and its isoform. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentrations (IC50).
| Enzyme Family | Specific Enzyme | Linoleoyl-CoA IC50 (µM) | Palmitoyl-CoA IC50 (µM) | Reference |
| Lipoxygenase (LOX) | Human 5-LOX | >50 | 3.3 ± 0.3 | |
| Human 12-LOX | >200 | >200 | ||
| Human 15-LOX-1 | >50 | >50 | ||
| Human 15-LOX-2 | >100 | >100 | ||
| Acetyl-CoA Carboxylase (ACC) | Not specified | Not available | Inhibitory | [1] |
| Carnitine Palmitoyltransferase (CPT) | Not specified | Not available | Inhibitory | [2] |
Note: Direct comparative IC50 values for Acetyl-CoA Carboxylase and Carnitine Palmitoyltransferase were not available in the reviewed literature. Existing studies indicate inhibitory effects of palmitoyl-CoA, and in some cases linoleic acid (the precursor to linoleoyl-CoA), but do not provide specific IC50 values for a direct comparison of the CoA derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key enzyme inhibition assays cited in this guide.
Lipoxygenase (LOX) Inhibition Assay
This protocol is adapted from a study investigating the inhibitory effects of a range of acyl-CoA derivatives on human lipoxygenase isozymes.
Objective: To determine the IC50 values of linoleoyl-CoA and palmitoyl-CoA against various human lipoxygenase (hLOX) isozymes.
Materials:
-
Human lipoxygenase isozymes (h5-LOX, h12-LOX, h15-LOX-1, h15-LOX-2)
-
Linoleoyl-CoA and Palmitoyl-CoA stock solutions
-
Arachidonic Acid (AA) substrate
-
HEPES buffer
-
Triton X-100
-
EDTA
-
NaCl
-
ATP
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Buffer Preparation:
-
For h12-LOX: 25 mM HEPES buffer (pH 8.00), 0.01% Triton X-100.
-
For h15-LOX-1 and h15-LOX-2: 25 mM HEPES buffer (pH 7.5), 0.01% Triton X-100.
-
For h5-LOX: 50 mM HEPES buffer (pH 7.5), 100 µM EDTA, 50 mM NaCl, 200 µM ATP.
-
-
Assay Mixture Preparation: In a quartz cuvette, combine the appropriate reaction buffer with the desired concentration of the inhibitor (linoleoyl-CoA or palmitoyl-CoA).
-
Enzyme Addition: Add the specific hLOX isozyme to the cuvette.
-
Initiation of Reaction: Start the reaction by adding the substrate, 10 µM arachidonic acid.
-
Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.
-
IC50 Determination: Determine the percentage of inhibition at various inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Signaling Pathway Context
The enzymes discussed in this guide are integral to lipid metabolism and inflammatory signaling. The diagram below illustrates the central role of these enzymes in the conversion of fatty acids into bioactive mediators and energy.
Concluding Remarks
Further research providing direct, quantitative comparisons of the inhibitory effects of linoleoyl-CoA and palmitoyl-CoA on a wider range of metabolic enzymes is warranted to fully elucidate their distinct roles in cellular regulation. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers undertaking such investigations.
References
- 1. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for linoleoyl-CoA measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of linoleoyl-CoA, a critical intermediate in lipid metabolism. We present a cross-validation of common techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
Linoleoyl-CoA is the activated form of linoleic acid, an essential omega-6 fatty acid. It serves as a key precursor for the synthesis of arachidonic acid and subsequent eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Accurate measurement of linoleoyl-CoA levels is crucial for understanding lipid metabolism in various pathological and physiological states. This guide compares the performance of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays.
Comparison of Analytical Methods
The selection of an appropriate analytical method for linoleoyl-CoA measurement depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of each method.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Enzymatic reaction producing a detectable signal |
| Specificity | Very High | Moderate to High | Moderate (potential cross-reactivity) |
| Sensitivity | Very High | Low to Moderate | Moderate |
| Limit of Detection (LOD) | ~0.4 ppb (for linoleic acid oxides)[1] | ~0.14-1.02 ng/µL (for conjugated linoleic acid)[2] | Not explicitly defined, sensitivity ~0.3 µM[3] |
| Limit of Quantification (LOQ) | ~1 ppb (for linoleic acid oxides)[1] | ~0.42-3.06 ng/µL (for conjugated linoleic acid)[2]; 0.004 mg/mL (for underivatized linoleic acid)[4][5] | Not explicitly defined |
| **Linearity (R²) ** | >0.9990[1] | >0.99[2] | Typically linear over a defined range |
| Accuracy (Recovery %) | 87.25–119.44%[1] | Not explicitly reported for linoleoyl-CoA | Not explicitly reported |
| Precision (%RSD) | < 6.96%[1] | < 15% (for related compounds) | Dependent on assay and instrumentation |
| Throughput | High (with autosampler) | Moderate to High | High (plate-based formats) |
| Cost (Instrument) | High | Moderate | Low (requires plate reader) |
| Cost (Per Sample) | Moderate | Low | Low to Moderate |
| Advantages | High sensitivity and specificity, structural information | Lower cost, simpler instrumentation | High throughput, simple procedure |
| Disadvantages | High initial investment, complex methodology | Lower sensitivity, potential for interferences | Indirect measurement, potential for non-specificity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation (Extraction of Long-Chain Acyl-CoAs from Tissue)
-
Homogenize ~20-40 mg of frozen tissue in a solution of isopropanol and aqueous ammonium acetate.
-
Add an internal standard (e.g., C17:0-CoA) to the homogenate.
-
Perform a liquid-liquid extraction using a suitable organic solvent like acetonitrile.
-
Centrifuge to separate the phases and collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in the LC mobile phase for analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed, for example, Solvent A: 10 mM ammonium acetate in water, and Solvent B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for linoleoyl-CoA and the internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
a. Sample Preparation
-
Perform the same extraction procedure as for LC-MS/MS.
-
For analysis of the intact acyl-CoA, proceed to HPLC-UV analysis. Alternatively, for analysis of the fatty acid moiety, the acyl-CoA can be hydrolyzed to release free linoleic acid.
b. HPLC-UV Analysis
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.
-
Quantification: Based on a calibration curve generated from linoleoyl-CoA standards.
Enzymatic Assay
a. Principle
Enzymatic assays for long-chain acyl-CoAs typically involve a series of coupled enzymatic reactions that lead to the production of a fluorescent or colorimetric product. The rate of product formation is proportional to the concentration of the acyl-CoA in the sample.
b. Assay Procedure (General Protocol for a Commercial Kit)
-
Sample Preparation: Homogenize tissue or cell samples in the provided assay buffer.
-
Reaction Setup:
-
Add the sample and assay reagents to a 96-well plate.
-
The reaction mixture typically includes acyl-CoA oxidase, which oxidizes the acyl-CoA, producing hydrogen peroxide (H₂O₂).
-
A probe that reacts with H₂O₂ in the presence of a peroxidase to generate a detectable signal is also included.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Measurement: Read the fluorescence (e.g., at Ex/Em = 535/587 nm) or absorbance using a microplate reader.
-
Quantification: Determine the linoleoyl-CoA concentration from a standard curve prepared with a known concentration of a long-chain acyl-CoA standard.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods for linoleoyl-CoA measurement.
Linoleoyl-CoA in the Arachidonic Acid Synthesis Pathway
Caption: The metabolic pathway from linoleic acid to arachidonic acid and eicosanoids.
References
- 1. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fatty Acyl-CoA Assay Kit - Creative Biolabs [creative-biolabs.com]
- 4. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Linoleoyl-CoA and α-Linolenoyl-CoA: Functional Divergence in Metabolism and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between two key metabolic intermediates: linoleoyl-CoA and α-linolenoyl-CoA. As the activated forms of the essential fatty acids linoleic acid (LA) and α-linolenic acid (ALA), respectively, their distinct metabolic fates and signaling roles are of paramount importance in health and disease. This document summarizes experimental data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of their divergent biological functions.
Core Functional Differences at a Glance
Linoleoyl-CoA, derived from the omega-6 fatty acid linoleic acid, and α-linolenoyl-CoA, from the omega-3 fatty acid α-linolenic acid, are channeled into distinct metabolic and signaling pathways. The fundamental difference lies in the downstream bioactive molecules they produce. Linoleoyl-CoA is the precursor to the arachidonic acid (AA) cascade, which predominantly yields pro-inflammatory eicosanoids. In contrast, α-linolenoyl-CoA is the parent molecule for the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to anti-inflammatory and pro-resolving lipid mediators.
Metabolic Fates: A Tale of Two Pathways
The metabolic pathways of linoleoyl-CoA and α-linolenoyl-CoA are distinct and competitive, sharing the same desaturase and elongase enzymes.
Metabolic pathways of Linoleoyl-CoA and α-Linolenoyl-CoA.
Differential Substrate Specificity of Key Enzymes
Experimental evidence indicates that certain enzymes exhibit a preference for either linoleoyl-CoA or α-linolenoyl-CoA, which can have significant physiological consequences.
Quantitative Data on Enzyme Substrate Preference
| Enzyme | Organism | Preferred Substrate | Key Findings | Reference |
| Long-Chain Acyl-CoA Synthetase (LuLACS8A) | Linum usitatissimum (Flax) | α-Linolenic Acid | Showed significantly enhanced specificity for ALA over linoleic acid. | [1] |
| Diacylglycerol Acyltransferase (LuDGAT2-3) | Linum usitatissimum (Flax) | α-Linolenoyl-CoA | Displayed an approximately 20-fold increased preference for α-linolenoyl-CoA over oleoyl-CoA. | [1] |
| 15-Lipoxygenase-1 (h15-LOX-1) | Human | Linoleoyl-CoA | Linoleoyl-CoA acts as a rapid substrate, while being a weak inhibitor of other lipoxygenases.[2] | [2] |
Signaling Roles: A Dichotomy in Inflammatory Response
The downstream products of linoleoyl-CoA and α-linolenoyl-CoA metabolism are potent signaling molecules with often opposing effects on inflammation and other cellular processes.
Signaling pathways of Linoleoyl-CoA and α-Linolenoyl-CoA.
Experimental Protocols
Acyl-CoA Synthetase (ACS) Activity Assay
Objective: To determine the substrate preference of an ACS enzyme for linoleic acid versus α-linolenic acid.
Principle: The assay measures the formation of the acyl-CoA product from the fatty acid substrate, CoA, and ATP. This can be monitored using radiolabeled fatty acids or by colorimetric/fluorometric detection of the released pyrophosphate or consumption of CoA.
Materials:
-
Enzyme source (e.g., purified ACS, cell lysate, or microsomal fraction)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT
-
Substrates: Linoleic acid, α-linolenic acid (prepared as potassium salts)
-
Cofactors: 10 mM ATP, 1 mM Coenzyme A
-
Radiolabeled substrate: [¹⁴C]-Linoleic acid or [¹⁴C]-α-linolenic acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 100 µL reaction contains:
-
50 µL of 2x Assay Buffer
-
10 µL of 10 mM ATP
-
10 µL of 1 mM CoA
-
10 µL of enzyme preparation
-
10 µL of fatty acid substrate (e.g., 100 µM final concentration, including a tracer amount of the radiolabeled version)
-
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Spot the supernatant onto a TLC plate and separate the unreacted fatty acid from the acyl-CoA product using an appropriate solvent system (e.g., butanol:acetic acid:water, 5:2:3 v/v/v).
-
Visualize the spots (e.g., by autoradiography), scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
Diacylglycerol Acyltransferase (DGAT) Activity Assay
Objective: To compare the utilization of linoleoyl-CoA and α-linolenoyl-CoA as acyl donors by DGAT.
Principle: This assay measures the incorporation of a fatty acyl group from an acyl-CoA donor onto a diacylglycerol (DAG) acceptor to form a triacylglycerol (TAG).
Materials:
-
Enzyme source (e.g., microsomal fraction from cells or tissues)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂
-
Substrates: 1,2-dioleoyl-sn-glycerol (or other suitable DAG)
-
Acyl-CoA donors: Linoleoyl-CoA, α-linolenoyl-CoA
-
Radiolabeled acyl-CoA: [¹⁴C]-Linoleoyl-CoA or [¹⁴C]-α-linolenoyl-CoA
-
TLC plates and solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
Procedure:
-
Prepare the reaction mixture in a final volume of 200 µL containing:
-
100 µL of 2x Assay Buffer
-
10 µL of 1 mM DAG in ethanol
-
10 µL of enzyme preparation (e.g., 50 µg of microsomal protein)
-
10 µL of acyl-CoA substrate (e.g., 50 µM final concentration, including a tracer amount of the radiolabeled version)
-
-
Pre-incubate the mixture (without acyl-CoA) at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA substrate and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1 v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the specified solvent system to separate TAG from other lipids.
-
Visualize the TAG spot (e.g., with iodine vapor or by autoradiography), scrape the corresponding area, and quantify the radioactivity by liquid scintillation counting.
-
Express DGAT activity as pmol of TAG formed per minute per mg of protein.
Lipoxygenase (LOX) Activity Assay
Objective: To determine if linoleoyl-CoA and α-linolenoyl-CoA are substrates or inhibitors of lipoxygenase enzymes.
Principle: LOX activity is measured by monitoring the formation of hydroperoxy fatty acids, which exhibit a characteristic absorbance at 234 nm.
Materials:
-
Purified lipoxygenase enzyme (e.g., human 5-LOX, 12-LOX, or 15-LOX)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Substrates: Linoleoyl-CoA, α-linolenoyl-CoA, linoleic acid, α-linolenic acid
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a cuvette, prepare a reaction mixture containing:
-
Assay Buffer to a final volume of 1 mL
-
Enzyme solution (concentration to be optimized for linear reaction kinetics)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (linoleoyl-CoA or α-linolenoyl-CoA) to a final concentration of, for example, 50 µM.
-
Immediately start recording the change in absorbance at 234 nm over time (e.g., for 5 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxy fatty acid product (approximately 25,000 M⁻¹cm⁻¹).
-
To test for inhibition, pre-incubate the enzyme with the potential inhibitor (e.g., one of the acyl-CoAs) before adding the known substrate (e.g., arachidonic acid).
Conclusion
The functional divergence of linoleoyl-CoA and α-linolenoyl-CoA is a critical determinant of cellular and physiological outcomes, particularly in the context of inflammation and metabolic disease. While structurally similar, their distinct metabolic fates lead to the production of signaling molecules with often opposing biological activities. A thorough understanding of their differential interactions with key metabolic and signaling enzymes, as detailed in this guide, is essential for the development of novel therapeutic strategies targeting lipid metabolism and inflammation. Researchers are encouraged to utilize the provided experimental frameworks to further elucidate the nuanced roles of these important biomolecules.
References
- 1. Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Linoleoyl-CoA in Ferroptosis Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of linoleoyl-CoA's role in inducing ferroptosis, supported by experimental data and detailed protocols. We delve into the molecular mechanisms, compare its effects with other fatty acyl-CoAs, and offer insights into the experimental validation of this critical pathway.
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a key process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. Central to the execution of ferroptosis is the incorporation of polyunsaturated fatty acids (PUFAs) into cellular membranes, a process that sensitizes cells to lipid peroxidation. Acyl-CoA synthetase long-chain family member 4 (ACSL4) has been identified as a pivotal enzyme in this pathway, catalyzing the conversion of PUFAs into their corresponding acyl-CoA derivatives. This guide focuses on the validation of linoleoyl-CoA, the activated form of the omega-6 PUFA linoleic acid, in promoting ferroptosis.
The Central Role of ACSL4 and LPCAT3 in Linoleoyl-CoA-Mediated Ferroptosis
The journey of linoleic acid from a free fatty acid to a potent inducer of ferroptosis is a two-step enzymatic process. First, ACSL4 catalyzes the conversion of linoleic acid to linoleoyl-CoA. Subsequently, lysophosphatidylcholine acyltransferase 3 (LPCAT3) esterifies linoleoyl-CoA into phospholipids, primarily phosphatidylethanolamine (PE).[1][2] This incorporation of linoleoyl-CoA into membrane phospholipids is a critical determinant of ferroptosis sensitivity. Cells lacking ACSL4 or LPCAT3 exhibit significant resistance to ferroptosis, highlighting the essential role of this pathway.[2][3][4]
The signaling pathway can be visualized as follows:
Comparative Analysis: Linoleoyl-CoA vs. Other Fatty Acyl-CoAs
The ability of a fatty acyl-CoA to induce ferroptosis is intrinsically linked to its degree of unsaturation. Polyunsaturated fatty acyl-CoAs are potent inducers, while monounsaturated and saturated fatty acyl-CoAs are generally considered non-ferroptotic or even protective.
| Fatty Acyl-CoA | Saturation Level | Role in Ferroptosis | Supporting Evidence |
| Linoleoyl-CoA | Polyunsaturated (ω-6) | Inducer | A primary substrate for ACSL4, leading to the formation of peroxidizable phospholipids that drive ferroptosis.[1][2] |
| Arachidonoyl-CoA | Polyunsaturated (ω-6) | Potent Inducer | ACSL4 exhibits a strong preference for arachidonic acid, making its CoA derivative a powerful initiator of lipid peroxidation. |
| Oleoyl-CoA | Monounsaturated (ω-9) | Inhibitor/Protector | Oleic acid can displace PUFAs from phospholipids, reducing the pool of peroxidizable lipids and thereby inhibiting ferroptosis. |
| Stearoyl-CoA | Saturated | Non-ferroptotic | Lacks double bonds, making it resistant to lipid peroxidation and unable to drive ferroptosis. |
Experimental Validation: Protocols and Data
Validating the role of linoleoyl-CoA in ferroptosis induction involves a series of well-defined experiments. Below are the methodologies for key assays used to quantify the effects of different fatty acyl-CoAs on cell viability and lipid peroxidation.
Experimental Workflow
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of different fatty acids.
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of linoleic acid, oleic acid, and stearic acid for 24-48 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Expected Quantitative Data:
| Treatment (50 µM) | Cell Viability (%) |
| Vehicle Control | 100 |
| Linoleic Acid | 45 ± 5 |
| Oleic Acid | 95 ± 4 |
| Stearic Acid | 98 ± 3 |
Note: The above data is representative and may vary depending on the cell line and experimental conditions.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the extent of lipid peroxidation in cells treated with different fatty acids.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.
-
C11-BODIPY Staining: After treatment, wash the cells with PBS and then incubate with 5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Image Acquisition: Wash the cells with PBS and acquire images using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation.
-
Flow Cytometry Analysis (Optional): For quantitative analysis, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer. Measure the shift in fluorescence from the red to the green channel.
-
Data Analysis: Quantify the mean green fluorescence intensity as an indicator of lipid peroxidation.
Expected Quantitative Data:
| Treatment (50 µM) | Mean Green Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 100 |
| Linoleic Acid | 350 ± 30 |
| Oleic Acid | 110 ± 15 |
| Stearic Acid | 105 ± 10 |
Note: The above data is representative and may vary depending on the cell line and experimental conditions.
ACSL4 Activity Assay
Objective: To determine the substrate preference of ACSL4 for different fatty acids.
Protocol:
-
Enzyme Source: Use purified recombinant ACSL4 or cell lysates overexpressing ACSL4.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and the fatty acid substrate (linoleic acid, oleic acid, or stearic acid).
-
Reaction Initiation: Add the enzyme source to the reaction mixture and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Detection of Acyl-CoA: The formation of acyl-CoA can be measured using various methods, such as HPLC or a coupled enzymatic assay that detects the release of AMP or pyrophosphate.
-
Data Analysis: Calculate the specific activity of ACSL4 for each fatty acid substrate (e.g., in nmol/min/mg protein).
Logical Relationship of Key Components in Ferroptosis
The interplay between fatty acid metabolism, lipid peroxidation, and antioxidant systems is crucial in determining a cell's fate. The following diagram illustrates the logical relationships between the key players in linoleoyl-CoA-induced ferroptosis.
References
Comparative Analysis of Linoleoyl-CoA Metabolism in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linoleoyl-CoA metabolism in cancerous and normal cells, supported by experimental data and detailed methodologies. The metabolic reprogramming of lipids, particularly the pathways involving the essential omega-6 fatty acid linoleic acid, is a critical hallmark of many cancers. Understanding these differences offers significant opportunities for the development of novel therapeutic strategies.
I. Core Metabolic Differences: A Comparative Overview
Normal cells primarily rely on the uptake of exogenous fatty acids to meet their metabolic needs.[1] In contrast, many cancer cells exhibit a heightened state of de novo fatty acid synthesis and altered processing of dietary fatty acids like linoleic acid to support rapid proliferation, signaling, and survival under stress.[1][2][3][4]
Linoleoyl-CoA, the activated form of linoleic acid, sits at a crucial metabolic crossroads. Its fate is distinctly regulated in cancer cells compared to their normal counterparts, leading to significant downstream consequences in signaling, membrane composition, and cell death pathways.
II. Quantitative Data Summary
The following tables summarize key quantitative differences in the expression and activity of enzymes and related factors involved in linoleoyl-CoA metabolism.
Table 1: Expression and Activity of Key Enzymes in Linoleoyl-CoA Metabolism
| Enzyme/Protein | Change in Cancer Cells | Cancer Type(s) | Implication | References |
| ACSL4 | Upregulated or Downregulated (context-dependent) | Breast, Hepatocellular, Colorectal, Prostate, Lung | Alters ferroptosis sensitivity and prostaglandin biosynthesis.[5] | [5][6][7] |
| FABP5 | Upregulated | Triple-Negative Breast Cancer | Facilitates linoleic acid-mediated activation of mTORC1 growth pathway.[8][9] | [8][9] |
| SCD1 | Upregulated | Various solid tumors | Promotes synthesis of monounsaturated fatty acids, affecting membrane fluidity and signaling.[10][11] | [10][11][12] |
| FADS2 | Upregulated (in some resistant cancers) | Lung, Liver | Provides an alternative pathway for producing monounsaturated fatty acids, conferring resistance to SCD inhibitors.[13][14] | [13][14] |
| COX-2 | Upregulated | Various cancers | Metabolizes arachidonic acid (derived from linoleic acid) into pro-inflammatory prostaglandins.[15] | [15] |
Table 2: Alterations in Downstream Pathways and Metabolites
| Pathway/Metabolite | Change in Cancer Cells | Cancer Type(s) | Implication | References |
| mTORC1 Signaling | Activated by Linoleic Acid | Triple-Negative Breast Cancer | Promotes cell growth and proliferation.[8][9] | [8][9] |
| Lipid Peroxidation | Increased (linked to ACSL4) | Various cancers | Sensitizes cells to ferroptosis, an iron-dependent form of cell death.[5][6] | [5][6] |
| Pro-inflammatory Oxylipins | Increased | Ovarian, Colon | Cytochrome P450-mediated metabolites of linoleic acid can promote tumor growth and metastasis.[16] | [16] |
| De Novo Lipogenesis | Increased | Various cancers | Supports the synthesis of new membranes and signaling molecules for rapid cell division.[2][4] | [2][4][17] |
III. Signaling Pathways and Metabolic Flows
The diagrams below, generated using the DOT language, illustrate the key metabolic pathways and signaling relationships discussed.
Caption: Divergent fates of Linoleoyl-CoA in cancer vs. normal cells.
Caption: Workflow for analyzing Linoleoyl-CoA metabolism markers.
IV. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summarized protocols for key experiments cited in the analysis of fatty acid metabolism.
1. Measurement of Fatty Acid Oxidation (FAO)
This protocol is adapted from methods used to measure FAO in primary hepatocytes and can be applied to cultured cancer and normal cell lines.[18][19][20]
-
Objective: To quantify the rate of β-oxidation of fatty acids.
-
Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid, as a representative long-chain fatty acid). The rate of FAO is determined by measuring the amount of radiolabeled CO₂ and acid-soluble metabolites produced.
-
Methodology:
-
Cell Preparation: Plate cells (e.g., 5 x 10⁵ cells/well) in a multi-well plate and culture overnight.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA) in the culture medium. A typical concentration is 100 µM palmitic acid with 0.4 µCi/mL of the radiolabel.[18]
-
Incubation: Wash cells with PBS and add the radiolabeled substrate medium. Place a piece of filter paper soaked in NaOH in a center well or suspended above the medium to capture the produced ¹⁴CO₂. Seal the wells. Incubate at 37°C for 2-4 hours.
-
Stopping the Reaction: Add perchloric acid to the medium to stop the metabolic process and release all dissolved CO₂.[19]
-
Quantification:
-
CO₂: Measure the radioactivity on the filter paper using a scintillation counter.
-
Acid-Soluble Metabolites: Centrifuge the medium, and measure the radioactivity in the supernatant.
-
-
Normalization: Normalize the radioactive counts to the total protein content of the cells in each well.
-
2. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is a standard method for quantifying the mRNA levels of key metabolic enzymes.[21]
-
Objective: To compare the transcript levels of genes like ACSL4, SCD1, FADS2, and FABP5 between cancer and normal cells.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets or tissues using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific to the target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in cancer samples to normal controls.
-
3. Western Blotting for Protein Expression
This protocol allows for the quantification of the relative abundance of specific proteins.
-
Objective: To determine the protein levels of ACSL4, FABP5, SCD1, etc., in cancer versus normal cells.
-
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
LC-MS is a powerful technique for identifying and quantifying specific lipids and metabolites.[16]
-
Objective: To measure the levels of linoleoyl-CoA, arachidonoyl-CoA, and various oxylipins (e.g., HODEs, prostaglandins) in cancer and normal cells.
-
Methodology:
-
Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with liquid nitrogen). Extract metabolites using a biphasic solvent system, such as chloroform/methanol/water, to separate the lipid-containing organic phase.[22]
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the sample onto a liquid chromatography system, typically using a C18 reverse-phase column, to separate the different lipid species over a gradient.
-
MS Detection: Analyze the eluting compounds with a mass spectrometer operating in a specific mode (e.g., selected reaction monitoring, SRM) to detect and quantify the target metabolites with high sensitivity and specificity.
-
Data Analysis: Identify metabolites based on their retention times and mass-to-charge ratios compared to known standards. Quantify the peak areas and normalize to an internal standard and the initial sample amount (e.g., cell number or protein content).
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. williamscancerinstitute.com [williamscancerinstitute.com]
- 9. Researcher Uncovers How Dietary Fat May Fuel Cancer Growth | Rutgers University [rutgers.edu]
- 10. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A hidden route for fatty acids can make cancers resistant to therapy — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Historical rise of cancer and dietary linoleic acid: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Linoleic Acid-Derived Oxylipins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 20. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. who.int [who.int]
Safety Operating Guide
Navigating the Disposal of Linoleoyl-CoA (4-): A Comprehensive Safety and Operational Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory reagents is a critical component of operational excellence and safety. This guide provides essential, step-by-step procedures for the safe disposal of linoleoyl-CoA(4-), ensuring compliance and protecting both laboratory personnel and the environment.
Safety and Handling Profile
According to safety data sheets, linoleoyl-CoA is not classified as a hazardous substance or mixture under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)[1]. However, standard laboratory best practices for handling chemical substances should always be observed.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any potential dust or aerosols.
-
Avoid Contact: Take measures to prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.
Step-by-Step Disposal Procedures
While linoleoyl-CoA is not classified as hazardous, it is imperative to follow a structured disposal protocol to maintain a safe and compliant laboratory environment. The appropriate disposal method may vary based on the physical form of the waste (solid or aqueous solution) and local regulations.
1. Waste Characterization and Segregation:
-
Initial Assessment: Confirm that the waste stream contains only linoleoyl-CoA and non-hazardous solvents (e.g., water, buffer solutions).
-
Segregation: If mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the most hazardous component.
2. Decontamination (if necessary):
-
For solutions, consider chemical degradation if required by institutional protocols for non-hazardous biological molecules. A common approach for CoA esters involves hydrolysis, which can be achieved by adjusting the pH. However, for routine disposal of a non-hazardous substance, this step is often not required.
3. Aqueous Waste Disposal:
-
Small Quantities: For small amounts of aqueous solutions of linoleoyl-CoA, check with your institution's Environmental Health and Safety (EHS) office. In many cases, if the solution is dilute and free of other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water. Always verify this with your local EHS guidelines first.
-
Large Quantities: For larger volumes, or if drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container. The label should include the full chemical name ("Linoleoyl-Coenzyme A") and state that it is "Non-Hazardous Waste."
4. Solid Waste Disposal:
-
Collection: Place solid linoleoyl-CoA waste, including empty vials and contaminated consumables (e.g., pipette tips, weighing paper), into a designated non-hazardous solid waste container.
-
Labeling: Ensure the container is clearly labeled as "Non-Hazardous Laboratory Waste" and includes the name of the primary substance.
5. Final Disposal:
-
Follow your institution's established procedures for the pickup and disposal of non-hazardous laboratory waste. This may involve placing the labeled containers in a specific accumulation area for routine collection.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and handling parameters for linoleoyl-CoA.
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [2] |
| Recommended PPE | Safety glasses, gloves, lab coat | General Lab Practice |
| First Aid: Skin Contact | Take off contaminated clothing. Rinse skin with water/shower. | [1] |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [1] |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [1] |
| Storage Temperature | For long-term stability, CoA esters are often stored lyophilized or in solution at -80°C. | [3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for linoleoyl-CoA.
References
Essential Safety and Operational Guidance for Handling Linoleoyl-CoA(4-)
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of biochemical reagents like Linoleoyl-CoA(4-) is paramount. This document provides immediate, actionable safety protocols and logistical plans to minimize risk and streamline laboratory workflows.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses or goggles | Must be ANSI Z87.1 compliant.[1] Should provide a clear, unrestricted field of vision.[1] If a splash hazard exists, tightly fitting safety goggles are required.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable for handling small quantities of non-hazardous biochemicals. |
| Body Protection | Laboratory coat or coveralls | A standard lab coat is recommended. For larger quantities or where splashing is possible, consider coveralls made of a blended fabric like cotton and polyester.[2] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe footwear is mandatory in all laboratory settings. |
Operational Plan for Safe Handling
A systematic approach to handling Linoleoyl-CoA(4-) from receipt to experimental use is critical for safety and maintaining reagent integrity.
1. Receiving and Inspection:
- Upon receipt, visually inspect the packaging for any signs of damage or leakage.
- Verify that the product identity and quantity match the order specifications.
- Don appropriate PPE (lab coat, gloves, and safety glasses) before handling the primary container.
2. Storage:
- Refer to the manufacturer's instructions for specific storage temperature requirements (typically -20°C or -80°C for coenzyme A derivatives).
- Store in a designated, clearly labeled location within a freezer or refrigerator.
- Ensure the container is tightly sealed to prevent degradation.
3. Preparation for Use:
- Before use, allow the container to equilibrate to the temperature of the experimental environment (e.g., room temperature or on ice) to avoid condensation.
- Conduct all handling and preparation of solutions in a clean, designated area, such as a laboratory bench or a fume hood if aerosols could be generated.
- Use calibrated pipettes and sterile, nuclease-free tubes and solutions to prevent contamination.
4. Experimental Use:
- Always wear the recommended PPE throughout the experiment.
- Handle solutions carefully to avoid splashes and aerosol formation.
- Clearly label all tubes and vessels containing Linoleoyl-CoA(4-).
Disposal Plan
Proper disposal of Linoleoyl-CoA(4-) and associated waste is essential to maintain a safe laboratory environment.
1. Unused Product:
- Unwanted or expired Linoleoyl-CoA(4-) should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
- Do not pour down the drain unless explicitly permitted by institutional guidelines for this class of compound.
2. Contaminated Materials:
- All disposable materials that have come into contact with Linoleoyl-CoA(4-), such as pipette tips, microfuge tubes, and gloves, should be collected in a designated waste container.
- This waste should be treated as chemical laboratory waste and disposed of through the institution's hazardous waste management program.
3. Spills:
- In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
- Wearing appropriate PPE, collect the absorbed material into a sealed container for disposal as chemical waste.
- Clean the spill area thoroughly with an appropriate laboratory detergent and water.
Workflow for Safe Handling and Disposal
Caption: This diagram outlines the key steps for the safe handling and disposal of Linoleoyl-CoA(4-).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
